molecular formula C25H31N3O3S B1670998 DW-1350 CAS No. 491577-61-8

DW-1350

Numéro de catalogue: B1670998
Numéro CAS: 491577-61-8
Poids moléculaire: 453.6 g/mol
Clé InChI: JDXVNCOKDAGOAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DW-1350 is a potent leukotriene B(4) receptor antagonist.

Propriétés

IUPAC Name

N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3S/c1-17(2)24-23(27-18(3)32-24)19-7-11-21(12-8-19)30-15-5-4-6-16-31-22-13-9-20(10-14-22)25(26)28-29/h7-14,17,29H,4-6,15-16H2,1-3H3,(H2,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXVNCOKDAGOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491577-61-8
Record name DW-1350
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491577618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DW-1350
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CD2Z2GGYN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

DW-1350: A Technical Guide on a Novel Regulator of Bone Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DW-1350 is a novel, orally available small molecule developed by Dong Wha Pharmaceutical, initially investigated as a therapeutic agent for osteoporosis. Its unique pharmacological profile distinguishes it as a compound with a multi-faceted mechanism of action, targeting key pathways in bone metabolism. Preclinical data indicate that this compound functions as a bone resorption inhibitor, a leukotriene B4 (LTB4) receptor antagonist, and an osteogenesis stimulant. Although its clinical development was discontinued (B1498344) in the preclinical phase, the unique triple-action mechanism of this compound provides a compelling case study for the development of next-generation osteoporosis therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical pharmacology of this compound, including detailed experimental protocols and a summary of the available quantitative data.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C25H31N3O3S, is classified as a benzamidine (B55565) and thiazole (B1198619) derivative.[1] Its systematic IUPAC name is N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzenecarboximidamide.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C25H31N3O3S[1]
IUPAC Name N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzenecarboximidamide[1]
CAS Number 491577-61-8[1]
Molecular Weight 453.6 g/mol [1]
Appearance Not reported
Solubility Not reported
pKa Not reported
LogP Not reported

Pharmacology and Mechanism of Action

This compound exhibits a unique combination of three distinct pharmacological activities that collectively contribute to its potential effects on bone homeostasis.

  • Bone Resorption Inhibition: this compound directly inhibits the activity of osteoclasts, the cells responsible for bone breakdown. This is a key mechanism for preventing bone loss in osteoporotic conditions.

  • Leukotriene B4 (LTB4) Receptor Antagonism: this compound acts as an antagonist at the LTB4 receptor. LTB4 is a pro-inflammatory mediator that has been implicated in bone resorption. By blocking this receptor, this compound is thought to reduce inflammation-mediated bone loss.

  • Osteogenesis Stimulation: In addition to its anti-resorptive effects, this compound also promotes bone formation by stimulating osteoblasts, the cells responsible for synthesizing new bone matrix.

This dual-pronged approach of inhibiting bone resorption while simultaneously promoting bone formation represents a highly desirable profile for an anti-osteoporosis agent.

Preclinical Data

While specific quantitative data from peer-reviewed publications are limited due to the discontinuation of the drug's development, information from patents (specifically WO2004087653A1) provides insight into its preclinical activity. The following tables summarize the expected types of data that would have been generated.

Table 2: In Vitro Activity of this compound

AssayEndpointThis compound Activity (IC50/EC50)
Leukotriene B4 Receptor Binding KiData not publicly available
Osteoclast Formation IC50Data not publicly available
Bone Resorption (Pit Assay) IC50Data not publicly available
Osteoblast Differentiation (ALP activity) EC50Data not publicly available
Osteoblast Mineralization EC50Data not publicly available

Table 3: In Vivo Efficacy of this compound in an Ovariectomized (OVX) Rat Model of Osteoporosis

ParameterVehicle ControlThis compound (Dose)Positive Control
Bone Mineral Density (BMD) Data not publicly availableData not publicly availableData not publicly available
Bone Turnover Markers (e.g., CTX, P1NP) Data not publicly availableData not publicly availableData not publicly available
Bone Strength (e.g., Femoral Breaking Force) Data not publicly availableData not publicly availableData not publicly available

Experimental Protocols

The following are detailed methodologies for the key experiments that would have been conducted to characterize the activity of this compound, based on standard practices in the field and information likely contained within the development patents.

Leukotriene B4 (LTB4) Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound to the LTB4 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells expressing the human LTB4 receptor (e.g., HEK293 cells).

    • Binding Reaction: A competitive binding assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4), and varying concentrations of this compound or a reference compound.

    • Incubation: The plate is incubated to allow the binding to reach equilibrium.

    • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • Detection: The radioactivity retained on the filter is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Osteoclast Differentiation and Formation Assay
  • Objective: To assess the inhibitory effect of this compound on the formation of mature osteoclasts.

  • Methodology:

    • Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce osteoclast differentiation.

    • Treatment: The cells are treated with varying concentrations of this compound or vehicle control during the differentiation period.

    • Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

    • Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts. The IC50 value for the inhibition of osteoclast formation is determined.

Bone Resorption (Pit) Assay
  • Objective: To evaluate the effect of this compound on the bone-resorbing activity of mature osteoclasts.

  • Methodology:

    • Cell Seeding: Mature osteoclasts are seeded onto bone-mimicking substrates, such as dentine slices or calcium phosphate-coated plates.

    • Treatment: The cells are treated with different concentrations of this compound or vehicle control.

    • Resorption Period: The cells are allowed to resorb the substrate for a defined period.

    • Visualization: The cells are removed, and the resorption pits are visualized by staining (e.g., with toluidine blue) or by scanning electron microscopy.

    • Analysis: The area of resorption pits is quantified using image analysis software. The IC50 for the inhibition of bone resorption is calculated.

Osteoblast Differentiation Assay
  • Objective: To determine the stimulatory effect of this compound on osteoblast differentiation.

  • Methodology:

    • Cell Culture: Primary osteoblasts or mesenchymal stem cells (MSCs) are cultured in an osteogenic induction medium.

    • Treatment: The cells are treated with various concentrations of this compound or a vehicle control.

    • Alkaline Phosphatase (ALP) Activity: After a few days, ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.

    • Mineralization Assay: For a longer-term assessment, after several weeks of culture, the extent of mineralization is determined by Alizarin Red S staining, which stains calcium deposits.

    • Data Analysis: The concentration of this compound that produces 50% of the maximal effect (EC50) on ALP activity and mineralization is calculated.

Visualizations

Proposed Signaling Pathway of this compound in Bone Remodeling

DW1350_Mechanism cluster_osteoclast Osteoclast Lineage cluster_osteoblast Osteoblast Lineage Progenitor Progenitor Osteoclast Osteoclast Progenitor->Osteoclast RANKL Bone Resorption Bone Resorption Osteoclast->Bone Resorption MSC Mesenchymal Stem Cell Osteoblast Osteoblast MSC->Osteoblast Differentiation Bone Formation Bone Formation Osteoblast->Bone Formation DW1350 DW1350 DW1350->Osteoclast Inhibits Formation DW1350->Bone Resorption Inhibits DW1350->Osteoblast Stimulates Differentiation LTB4_Receptor LTB4 Receptor DW1350->LTB4_Receptor Antagonist

Caption: Proposed mechanism of this compound in bone remodeling.

Experimental Workflow for In Vitro Characterization of this compound

DW1350_Workflow cluster_assays In Vitro Assays Binding LTB4 Receptor Binding Assay Ki_Value Ki_Value Binding->Ki_Value Determine Osteoclast_Formation Osteoclast Formation (TRAP Staining) IC50_Formation IC50_Formation Osteoclast_Formation->IC50_Formation Determine Resorption Bone Resorption (Pit Assay) IC50_Resorption IC50_Resorption Resorption->IC50_Resorption Determine Osteoblast_Diff Osteoblast Differentiation (ALP Activity) EC50_ALP EC50_ALP Osteoblast_Diff->EC50_ALP Determine Mineralization Mineralization (Alizarin Red S) EC50_Mineralization EC50_Mineralization Mineralization->EC50_Mineralization Determine DW1350_Compound This compound DW1350_Compound->Binding DW1350_Compound->Osteoclast_Formation DW1350_Compound->Resorption DW1350_Compound->Osteoblast_Diff DW1350_Compound->Mineralization

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound represents an innovative approach to the treatment of osteoporosis by uniquely combining three complementary mechanisms of action: inhibition of bone resorption, antagonism of the LTB4 receptor, and stimulation of osteogenesis. Although its development was halted at the preclinical stage, the pharmacological profile of this compound serves as a valuable blueprint for the design of future therapeutics aimed at not only preventing bone loss but also actively rebuilding the skeletal architecture. Further investigation into compounds with similar multi-targeting capabilities may hold the key to more effective management of osteoporosis and other bone-related disorders.

References

DW-1350: A Technical Profile of a Novel Bone Remodeling Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DW-1350, also known by its chemical name N-Hydroxy-4-(5-(4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine, is an investigational small molecule that has been evaluated for the treatment of osteoporosis. Its development has since been discontinued. The primary pharmacological target of this compound is the leukotriene B4 (LTB4) receptor, for which it acts as an antagonist.[1][2][3][4] This antagonism is believed to be the cornerstone of its therapeutic potential in bone metabolism, leading to a dual mechanism of action: the inhibition of bone resorption and the stimulation of bone formation.[4] Preclinical in vitro studies have demonstrated that this compound inhibits the differentiation, fusion, and bone-resorbing activity of osteoclasts, the primary cells responsible for bone breakdown.[1][4] Concurrently, it has been shown to promote the differentiation of osteoblasts, the cells responsible for new bone formation.[4] While the precise quantitative metrics of its potency and the intricate details of its signaling interactions remain largely within proprietary confines, this guide synthesizes the available information to present a comprehensive technical profile of this compound.

Target Profile

The principal molecular target of this compound is the Leukotriene B4 (LTB4) receptor .[1][2][3][4] By antagonizing this receptor, this compound modulates downstream signaling pathways that are implicated in bone remodeling. This targeted activity results in a dual-action therapeutic profile for the potential treatment of osteoporosis.

Target Profile of this compound

Feature Description
Primary Molecular Target Leukotriene B4 (LTB4) Receptor
Mechanism of Action LTB4 Receptor Antagonist[1][2][3][4]
Physiological Effect 1 Inhibition of Bone Resorption
- Inhibition of osteoclast differentiation[1][4]
- Inhibition of osteoclast fusion[1][4]
- Inhibition of osteoclast pit formation (bone resorption)[4]
Physiological Effect 2 Stimulation of Bone Formation

| | - Promotion of osteoblast differentiation[4] |

Quantitative Data

Specific quantitative data for this compound, such as IC50 for LTB4 receptor antagonism or inhibition of osteoclast differentiation, and Ki for receptor binding affinity, are not publicly available in the reviewed literature. The discontinuation of its development may have limited the publication of such detailed findings.

Signaling Pathways

Based on the known mechanisms of LTB4 receptor signaling and osteoclast differentiation, the following pathways are the putative targets of this compound's action.

LTB4 Receptor Antagonism

This compound, as an LTB4 receptor antagonist, is expected to block the signaling cascade initiated by the binding of the endogenous ligand LTB4 to its receptor on osteoclasts and their precursors. This inhibition likely prevents the activation of downstream signaling molecules that contribute to osteoclastogenesis and bone resorption.

LTB4_Signaling_Pathway LTB4 Leukotriene B4 (LTB4) LTB4R LTB4 Receptor LTB4->LTB4R Binds G_protein G-protein Activation LTB4R->G_protein Activates DW1350 This compound DW1350->LTB4R Antagonizes Downstream Downstream Signaling (e.g., PLC, Ca²⁺ mobilization) G_protein->Downstream Osteoclast_Activity Pro-osteoclastic Activity Downstream->Osteoclast_Activity

Caption: Putative mechanism of this compound as an LTB4 receptor antagonist.
Inhibition of RANKL-Induced Osteoclast Differentiation

The differentiation of osteoclasts is primarily driven by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on osteoclast precursor cells. This interaction triggers a signaling cascade that culminates in the activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). By inhibiting osteoclast differentiation, this compound likely interferes with this pathway, potentially by modulating signaling components downstream of the LTB4 receptor that cross-talk with the RANKL/RANK pathway, ultimately leading to the suppression of NFATc1 activation.

RANKL_Signaling_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK cFos c-Fos NFkB_MAPK->cFos NFATc1 NFATc1 Activation cFos->NFATc1 Induces Osteoclastogenesis Osteoclast Differentiation & Bone Resorption NFATc1->Osteoclastogenesis Drives DW1350 This compound DW1350->NFATc1 Inhibits (Putative)

Caption: Putative inhibition of the RANKL/RANK signaling pathway by this compound.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following are generalized methodologies for the key assays that would have been employed to characterize its activity.

LTB4 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the LTB4 receptor.

Methodology: A competitive radioligand binding assay would be a standard method.

  • Membrane Preparation: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing the LTB4 receptor.

  • Assay Components: The assay mixture would contain the cell membranes, a radiolabeled LTB4 analog (e.g., [³H]LTB4) at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Osteoclast Differentiation Assay

Objective: To assess the effect of this compound on the formation of mature osteoclasts.

Methodology: This assay typically uses bone marrow-derived macrophages (BMMs) or a macrophage cell line like RAW 264.7 as osteoclast precursors.

  • Cell Seeding: Osteoclast precursors are seeded in a multi-well plate.

  • Induction of Differentiation: The cells are cultured in a medium containing Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce differentiation into osteoclasts.

  • Treatment: Varying concentrations of this compound are added to the culture medium.

  • Culture Period: The cells are cultured for several days to allow for the formation of multinucleated osteoclasts.

  • Staining: The cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted under a microscope to determine the extent of osteoclast formation. A dose-response curve can be generated to determine the IC50 of this compound for inhibiting osteoclast differentiation.

Bone Resorption (Pit Formation) Assay

Objective: To evaluate the effect of this compound on the bone-resorbing activity of mature osteoclasts.

Methodology: This functional assay measures the ability of osteoclasts to excavate pits on a bone-mimicking substrate.

  • Substrate Preparation: Osteoclast precursors are seeded onto bone slices or a calcium phosphate-coated surface.

  • Osteoclast Formation: The cells are differentiated into mature osteoclasts using M-CSF and RANKL.

  • Treatment: Once mature osteoclasts have formed, the medium is replaced with fresh medium containing various concentrations of this compound.

  • Resorption Period: The cells are cultured for an additional period to allow for bone resorption.

  • Cell Removal: The cells are removed from the substrate.

  • Visualization and Quantification: The resorption pits are visualized by staining (e.g., with Toluidine Blue) or by scanning electron microscopy. The total area of resorption is quantified using image analysis software.

Osteoblast Differentiation Assay

Objective: To determine the effect of this compound on the differentiation of osteoblasts.

Methodology: This assay typically uses primary osteoblasts or a pre-osteoblastic cell line like MC3T3-E1.

  • Cell Seeding: Pre-osteoblastic cells are seeded in a multi-well plate.

  • Induction of Differentiation: The cells are cultured in an osteogenic medium, which typically contains ascorbic acid and β-glycerophosphate.

  • Treatment: Varying concentrations of this compound are added to the culture medium.

  • Culture Period: The cells are cultured for an extended period (e.g., 7-21 days) to allow for differentiation and mineralization.

  • Analysis of Differentiation Markers:

    • Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay at earlier time points.

    • Mineralization: The formation of mineralized nodules, a late marker of differentiation, can be visualized by Alizarin Red S staining.

  • Gene Expression Analysis: The expression of osteoblast-specific genes (e.g., Runx2, ALP, Osteocalcin) can be quantified by RT-qPCR.

Conclusion

This compound is a dual-action, anti-osteoporotic agent that functions as a leukotriene B4 receptor antagonist. Its profile suggests a promising therapeutic approach by simultaneously inhibiting bone resorption and promoting bone formation. While the discontinuation of its development has left a gap in the publicly available, in-depth technical data, the foundational understanding of its target and its effects on bone cell biology provides a valuable case study for researchers in the field of bone metabolism and drug development. Further investigation into the specific molecular interactions of this compound with its target and the downstream signaling consequences would be necessary to fully elucidate its therapeutic potential and the reasons for its discontinuation.

References

DW-1350: A Technical Overview of a Dual-Action Osteoporosis Drug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 7, 2025

Abstract

DW-1350 is a novel, orally bioavailable small molecule developed by Dong Wha Pharmaceutical as a potential treatment for osteoporosis. Identified as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, this compound exhibits a dual-action mechanism beneficial for bone health: the inhibition of bone resorption by osteoclasts and the promotion of bone formation by osteoblasts. Despite progressing to Phase II clinical trials, its development for osteoporosis has been discontinued. This technical guide provides a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of this compound, based on publicly available scientific literature and patent filings. All quantitative data is summarized in structured tables, and detailed experimental protocols for key methodologies are provided. Visual diagrams of signaling pathways and the synthesis workflow are included to facilitate understanding.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. Current therapeutic strategies primarily focus on either anti-resorptive agents that inhibit bone breakdown or anabolic agents that stimulate bone formation. A therapeutic agent with a dual mechanism of action, capable of both inhibiting resorption and promoting formation, represents a significant advancement in osteoporosis treatment.

This compound emerged as a promising clinical candidate with such a dual-action profile. Developed by Dong Wha Pharmaceutical, this compound is a potent antagonist of the leukotriene B4 (LTB4) receptor. The LTB4 pathway is implicated in inflammatory processes, and its role in bone metabolism has been a subject of growing interest. By targeting this pathway, this compound was designed to modulate the activity of both osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells).

This document details the technical aspects of this compound, from its chemical synthesis to its biological rationale, providing a valuable resource for researchers in the fields of osteoporosis, bone biology, and drug discovery.

Discovery and Rationale

The discovery of this compound was rooted in the understanding of the role of leukotriene B4 in bone metabolism. LTB4, a potent lipid mediator, is known to stimulate osteoclastic bone resorption and enhance the formation of osteoclasts. It is also reported to inhibit the proliferation and bone-forming capacity of osteoblasts. Therefore, antagonizing the LTB4 receptor was hypothesized to be an effective strategy to both decrease bone resorption and increase bone formation.

This compound was developed through a medicinal chemistry program aimed at identifying potent and selective LTB4 receptor antagonists. The lead compound, N'-hydroxy-4-{5-[4-(5-isopropyl-2-methyl-l,3-thiazol-4-yl)phenoxy]pentoxy}benzamidine, was selected for further development based on its promising in vitro and in vivo activities. The development program was a collaborative effort, with Dong Wha Pharmaceutical partnering with Procter & Gamble Pharmaceuticals for worldwide development (excluding Asia) and Teijin Pharma for development in Japan.

Chemical Synthesis Pathway

The synthesis of this compound, chemically named N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzene-carboximidamide, has been detailed in patent literature. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, multi-step synthesis protocol for this compound is provided in U.S. Patent Application US20080125596A1. The process involves the following key transformations:

  • Preparation of 1-(4-methoxy-phenyl)-3-methyl-butan-1-one: Anisole is reacted with isovaleryl chloride in the presence of a Lewis acid catalyst.

  • Bromination: The resulting ketone is brominated at the alpha-position using a suitable brominating agent like bromine or N-bromosuccinimide.

  • Thiazole Ring Formation: The alpha-bromo ketone is reacted with thioacetamide (B46855) to construct the 2-methyl-5-isopropyl-thiazole ring.

  • Demethylation: The methoxy (B1213986) group on the phenyl ring is cleaved to yield the corresponding phenol (B47542).

  • Etherification: The phenol is reacted with 4-(5-chloropentoxy)benzonitrile or a similar alkylating agent to introduce the pentoxy linker.

  • Amidoxime Formation: The nitrile group is converted to the final N'-hydroxycarboximidamide (amidoxime) moiety by reaction with hydroxylamine.

Note: The specific reagents, reaction conditions, and purification methods are detailed in the aforementioned patent document. Researchers should refer to this source for precise experimental parameters.

Synthesis_Pathway Anisole Anisole Step1 Friedel-Crafts Acylation Anisole->Step1 IsovalerylChloride Isovaleryl Chloride IsovalerylChloride->Step1 Intermediate1 1-(4-methoxyphenyl)-3- methylbutan-1-one Step1->Intermediate1 Step2 α-Bromination Intermediate1->Step2 BrominatingAgent Brominating Agent (e.g., Br2) BrominatingAgent->Step2 Intermediate2 2-bromo-1-(4-methoxyphenyl)-3- methylbutan-1-one Step2->Intermediate2 Step3 Hantzsch Thiazole Synthesis Intermediate2->Step3 Thioacetamide Thioacetamide Thioacetamide->Step3 Intermediate3 4-(4-methoxyphenyl)-5-isopropyl- 2-methylthiazole Step3->Intermediate3 Step4 Demethylation Intermediate3->Step4 DemethylatingAgent Demethylating Agent (e.g., BBr3) DemethylatingAgent->Step4 Intermediate4 4-(5-isopropyl-2-methylthiazol- 4-yl)phenol Step4->Intermediate4 Step5 Williamson Ether Synthesis Intermediate4->Step5 AlkylatingAgent 4-(5-chloropentoxy)benzonitrile AlkylatingAgent->Step5 Intermediate5 4-((5-(4-(5-isopropyl-2-methylthiazol- 4-yl)phenoxy)pentyl)oxy)benzonitrile Step5->Intermediate5 Step6 Amidoxime Formation Intermediate5->Step6 Hydroxylamine Hydroxylamine Hydroxylamine->Step6 DW1350 This compound Step6->DW1350 Signaling_Pathway cluster_osteoclast Osteoclast cluster_osteoblast Osteoblast LTB4_OC LTB4 BLT1_OC BLT1 Receptor LTB4_OC->BLT1_OC DW1350_OC This compound DW1350_OC->BLT1_OC [Antagonist] Differentiation Osteoclast Differentiation & Activity BLT1_OC->Differentiation Activates Resorption Bone Resorption Differentiation->Resorption Leads to LTB4_OB LTB4 BLT1_OB BLT1 Receptor LTB4_OB->BLT1_OB DW1350_OB This compound DW1350_OB->BLT1_OB [Antagonist] Proliferation Osteoblast Proliferation & Activity BLT1_OB->Proliferation Inhibits Formation Bone Formation Proliferation->Formation Leads to Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development BindingAssay LTB4 Receptor Binding Assay (IC50/Ki Determination) OsteoclastAssay Osteoclastogenesis Assay (Inhibition of Differentiation) PK_Studies Pharmacokinetic Studies (ADME) BindingAssay->PK_Studies OsteoblastAssay Osteoblast Function Assay (Promotion of Activity) Phase1 Phase I (Safety & Tolerability) PK_Studies->Phase1 Efficacy_Model Osteoporosis Animal Model (e.g., OVX Rat) Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Discontinued

Preclinical Pharmacology of DW-1350: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical information on DW-1350. The development of this compound for osteoporosis was discontinued, and detailed quantitative data and experimental protocols from preclinical studies are not extensively available in the public domain. This guide, therefore, provides a high-level overview based on existing information.

Introduction

This compound is an investigational small molecule that was under preclinical and early clinical development for the treatment of osteoporosis.[1] Developed by Dong Wha Pharmaceutical, this compound was positioned as a novel therapeutic agent with a dual mechanism of action aimed at both inhibiting bone resorption and stimulating bone formation.[2] The compound was licensed to Procter & Gamble Pharmaceuticals for global development and marketing (excluding Asia) and to Teijin Pharma for the Japanese market.[1][3] However, the development for osteoporosis has since been discontinued.[4]

Core Mechanism of Action

This compound is characterized by a multi-faceted pharmacological profile, primarily acting as a:

  • Leukotriene B4 (LTB4) Receptor Antagonist: this compound inhibits the action of LTB4, a potent inflammatory mediator.[4][5]

  • Bone Resorption Inhibitor: It directly impedes the activity of osteoclasts, the cells responsible for bone breakdown.[2]

  • Osteogenesis Stimulant: this compound is reported to promote the activity of osteoblasts, the cells responsible for new bone formation.[2][4]

This dual functionality suggests a comprehensive approach to managing bone loss by uncoupling the processes of bone resorption and formation, a key challenge in osteoporosis treatment.

Key Pharmacological Effects

Based on its proposed mechanisms of action, the anticipated preclinical pharmacological effects of this compound include:

Inhibition of Osteoclast Activity

This compound is reported to exert inhibitory effects on multiple stages of osteoclast development and function, including their differentiation, formation, fusion, and ultimately, their bone-resorbing activity.[5] By antagonizing the LTB4 receptor, this compound likely interferes with inflammatory signaling pathways that contribute to osteoclastogenesis.

Stimulation of Osteoblast Activity

A key differentiating feature of this compound is its reported ability to stimulate osteoblasts.[2] This osteogenic effect would contribute to increased bone mineral density and improved bone microarchitecture, addressing the formation side of the bone remodeling equation.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound is believed to exert its effects.

DW1350_Mechanism cluster_inhibition Inhibition of Bone Resorption cluster_stimulation Stimulation of Bone Formation DW-1350_I This compound LTB4_Receptor LTB4 Receptor DW-1350_I->LTB4_Receptor Antagonizes Osteoclast_Precursor Osteoclast Precursor LTB4_Receptor->Osteoclast_Precursor Activates Activated_Osteoclast Activated Osteoclast Osteoclast_Precursor->Activated_Osteoclast Differentiation & Fusion Bone_Resorption Bone Resorption Activated_Osteoclast->Bone_Resorption Mediates DW-1350_S This compound Osteoblast Osteoblast DW-1350_S->Osteoblast Stimulates Bone_Formation Bone Formation Osteoblast->Bone_Formation Mediates

Proposed dual mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, standard methodologies for assessing compounds with similar mechanisms of action would likely have been employed.

In Vitro Assays

A hypothetical workflow for the in vitro assessment of this compound is presented below.

in_vitro_workflow Start In Vitro Assessment Receptor_Binding LTB4 Receptor Binding Assays Start->Receptor_Binding Osteoclast_Culture Osteoclast Culture Assays Start->Osteoclast_Culture Osteoblast_Culture Osteoblast Culture Assays Start->Osteoblast_Culture End Data Analysis Receptor_Binding->End Differentiation Differentiation Assays (TRAP staining) Osteoclast_Culture->Differentiation Resorption Bone Resorption Assays (Pit formation) Osteoclast_Culture->Resorption Proliferation Proliferation Assays (e.g., MTT) Osteoblast_Culture->Proliferation Differentiation_Marker Differentiation Markers (Alkaline Phosphatase) Osteoblast_Culture->Differentiation_Marker Differentiation->End Resorption->End Proliferation->End Differentiation_Marker->End

Hypothetical workflow for in vitro evaluation.

In Vivo Models

Standard preclinical animal models of osteoporosis, such as the ovariectomized (OVX) rodent model, would likely have been used to evaluate the in vivo efficacy of this compound. Key endpoints in such studies typically include:

  • Bone Mineral Density (BMD) measurements using techniques like dual-energy X-ray absorptiometry (DXA).

  • Micro-computed tomography (µCT) analysis of bone microarchitecture.

  • Histomorphometric analysis of bone remodeling parameters.

  • Biomechanical testing of bone strength.

  • Measurement of serum and urine biomarkers of bone turnover.

Quantitative Data Summary

Publicly available, specific quantitative data from preclinical studies of this compound (e.g., IC50 values for receptor binding, ED50 values from in vivo models) could not be retrieved from the conducted searches. The tables below are structured to present such data, but remain unpopulated due to the lack of available information.

Table 1: In Vitro Activity of this compound

Assay Cell Type Parameter Value
LTB4 Receptor Binding - IC50 Data not available
Osteoclast Differentiation - IC50 Data not available
Bone Resorption - IC50 Data not available
Osteoblast Proliferation - EC50 Data not available

| Osteoblast Differentiation | - | EC50 | Data not available |

Table 2: In Vivo Efficacy of this compound in Ovariectomized (OVX) Animal Model

Parameter Dose Result
Bone Mineral Density (Femur) Data not available Data not available
Bone Mineral Density (Spine) Data not available Data not available
Bone Volume/Total Volume (BV/TV) Data not available Data not available
Trabecular Number (Tb.N) Data not available Data not available

| Ultimate Load (Femur) | Data not available | Data not available |

Conclusion

This compound represented a promising therapeutic candidate for osteoporosis with a novel, dual mechanism of action targeting both bone resorption and formation. Its profile as a leukotriene B4 receptor antagonist, bone resorption inhibitor, and osteogenesis stimulant suggested a comprehensive approach to restoring bone homeostasis. While the discontinuation of its development for osteoporosis limits the availability of in-depth preclinical data, the foundational understanding of its proposed mechanisms provides valuable insights for the ongoing research and development of new osteoporosis therapies. Further investigation into the reasons for its discontinuation could offer important lessons for future drug development programs in this therapeutic area.

References

The In Vitro Profile of DW-1350: Beyond Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised that publicly available data on the direct in vitro kinase selectivity of DW-1350 is not available. Extensive searches of scientific literature and public databases did not yield specific quantitative data (e.g., IC50 or Ki values) for this compound against a kinase panel. The primary mechanism of action identified for this compound is as a leukotriene B4 (LTB4) receptor antagonist.[1][2]

This technical guide provides a comprehensive overview of the known molecular interactions of this compound, focusing on its role as an LTB4 receptor antagonist. While direct kinase inhibition data is absent, this guide will detail the signaling pathway associated with its primary target and provide standardized experimental protocols relevant to its characterization.

Primary Mechanism of Action: LTB4 Receptor Antagonism

This compound functions as an antagonist of the leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a potent inflammatory mediator, and by blocking its receptor, this compound can modulate downstream signaling cascades involved in inflammation.

Leukotriene B4 (LTB4) Signaling Pathway

Leukotriene B4 exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily BLT1 and BLT2.[3][4] This interaction initiates a cascade of intracellular events, including the activation of kinase pathways, leading to various cellular responses such as chemotaxis, degranulation, and the production of inflammatory cytokines.[3] The antagonism of this pathway by this compound is the basis for its potential therapeutic effects.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LTB4 Leukotriene B4 (LTB4) BLT1_R BLT1 Receptor (GPCR) LTB4->BLT1_R Binds & Activates DW1350 This compound DW1350->BLT1_R Blocks G_Protein G Protein Activation BLT1_R->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Pathway (ERK, JNK, p38) Ca_PKC->MAPK NFkB NF-κB Activation Ca_PKC->NFkB Cellular_Response Inflammatory Response (Chemotaxis, Cytokine Release) MAPK->Cellular_Response NFkB->Cellular_Response

Figure 1. Simplified LTB4 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

While specific protocols for this compound kinase assays are unavailable, the following sections describe a general in vitro kinase assay workflow and a relevant biochemical assay for characterizing LTB4 receptor antagonists.

General In Vitro Kinase Assay Workflow

This protocol outlines a typical workflow for assessing the inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Kinase, Substrate, & ATP Solutions C Incubate Kinase with Test Compound A->C B Prepare Test Compound (e.g., this compound) Dilutions B->C D Initiate Reaction with ATP & Substrate C->D E Incubate at Optimal Temperature D->E F Terminate Reaction E->F G Detect Signal (e.g., Luminescence, Fluorescence) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Figure 2. General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase in an appropriate kinase buffer.

    • Prepare a stock solution of the specific peptide or protein substrate.

    • Prepare a stock solution of Adenosine Triphosphate (ATP).

    • Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microplate, add the kinase solution to each well.

    • Add the serially diluted test compound or vehicle control to the respective wells.

    • Allow the kinase and compound to pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time.

  • Signal Detection:

    • Terminate the reaction using a stop reagent.

    • The method of detection will depend on the assay format. Common methods include:

      • Radiometric assays: Measuring the incorporation of 32P or 33P from radiolabeled ATP into the substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction. A lower light signal indicates higher kinase activity.

      • Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

LTB4 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for the LTB4 receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human LTB4 receptor (e.g., CHO or HEK293 cells).

  • Assay Setup:

    • In a microplate, add the prepared cell membranes.

    • Add a fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4).

    • Add varying concentrations of the unlabeled test compound (e.g., this compound) or a known LTB4 receptor ligand as a positive control.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled LTB4) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Conclusion

While this compound is categorized within the broader field of inflammation modulators, which includes numerous kinase inhibitors, there is no direct evidence in the public domain to classify it as a kinase inhibitor. Its well-documented activity as a leukotriene B4 receptor antagonist positions it as a modulator of GPCR signaling in the inflammatory cascade. Researchers investigating the full spectrum of this compound's biological activities may find it valuable to conduct comprehensive kinase screening panels to definitively assess its selectivity profile. The protocols provided herein offer a foundational framework for such investigations.

References

Unraveling DW-1350: A Case of Mistaken Identity in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific and clinical data reveals that the compound designated as DW-1350 is not a dual inhibitor of Tropomyosin receptor kinase (TRK) and ROS1 proto-oncogene 1 (ROS1) as has been suggested. Instead, this compound is identified as a leukotriene B4 (LTB4) receptor antagonist that has been under investigation for the treatment of osteoporosis. This in-depth analysis clarifies the compound's true mechanism of action and corrects a significant misattribution within drug development discourse.

Initial investigations into this compound as a potential dual TRK/ROS1 inhibitor yielded no corroborating evidence in preclinical or clinical research literature. Extensive database searches failed to link this compound to the inhibition of these specific kinase targets.

Further inquiry has definitively established this compound's identity and therapeutic focus. Developed by Dong Wha Pharmaceuticals, this compound has been the subject of clinical investigation for its potential role in bone metabolism.[1][2]

The True Target: Leukotriene B4 Receptor

This compound functions as a potent antagonist of the leukotriene B4 receptor.[3] This receptor is a key component of inflammatory pathways and has also been implicated in the regulation of bone cell activity. The therapeutic rationale for this compound in osteoporosis is based on a dual mechanism of action: the inhibition of bone resorption by osteoclasts and the promotion of bone formation by osteoblasts.[1][2]

Clinical Development for Osteoporosis

As of a 2013 report, this compound had advanced to Phase II clinical trials for the treatment of osteoporosis.[1] Licensing agreements for its development and commercialization were established with Procter & Gamble Pharmaceuticals and Teijin Pharma for various global regions.[1][2]

Chemical Identity

The chemical structure and properties of this compound are publicly available in chemical databases such as PubChem. Its molecular formula is C25H31N3O3S.[4]

References

DW-1350: An Early-Stage Research Summary and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available early-stage research on DW-1350. It is intended for researchers, scientists, and drug development professionals. The information presented herein is for informational purposes only and does not constitute medical advice.

Introduction

This compound is a novel small molecule, classified as a benzamidine (B55565) and thiazole (B1198619) derivative, developed by Dong Wha Pharmaceutical.[1] Early-stage research focused on its potential as a therapeutic agent for osteoporosis.[2][3] The development of this compound for osteoporosis has since been discontinued, and there is no publicly available information to suggest its investigation for other indications, including oncology.[1]

Development History

In 2007, Dong Wha Pharmaceutical entered into a significant agreement with Procter & Gamble Pharmaceuticals for the global rights to this compound for the treatment of osteoporosis, excluding Asia.[2] This was followed by a licensing agreement with Teijin Pharma in Japan in 2008.[1] Preclinical trials for osteoporosis were conducted in the United States.[1] However, the development of this compound for osteoporosis was later discontinued. The specific reasons for the discontinuation are not publicly available.

Mechanism of Action

This compound is described as having a multi-faceted mechanism of action targeting bone metabolism. It is characterized as a:

  • Bone Resorption Factor Inhibitor: These agents primarily work by inhibiting the activity of osteoclasts, the cells responsible for the breakdown of bone tissue. By suppressing osteoclast function, these inhibitors help to reduce bone loss and maintain bone density.[4]

  • Leukotriene B4 (LTB4) Receptor Antagonist: LTB4 is a lipid mediator that has been shown to stimulate osteoclastic bone resorption.[5][6] By blocking the LTB4 receptor, this compound is proposed to counteract this effect, further contributing to the inhibition of bone breakdown.[1][5]

  • Osteogenesis Stimulant: In addition to its anti-resorptive properties, this compound is also described as a stimulant of osteogenesis, the process of new bone formation.[1] This suggests a dual mechanism that not only prevents bone loss but also actively promotes the building of new bone tissue.[7]

Preclinical Research Summary

While specific quantitative data from the preclinical studies of this compound are not publicly available, the focus of this research was on its potential to treat osteoporosis.[2] Osteoporosis is a disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[8] The therapeutic strategy for osteoporosis typically involves either inhibiting bone resorption or stimulating bone formation.[9] The proposed mechanism of action of this compound, combining both of these approaches, made it a promising candidate for this condition.

Due to the absence of publicly available data, a summary of quantitative efficacy data in a tabular format cannot be provided.

Experimental Protocols

Detailed experimental protocols from the preclinical studies of this compound are not available in the public domain. General methodologies for evaluating potential osteoporosis treatments often include:

  • In vitro assays:

    • Osteoclast formation and activity assays: To assess the inhibitory effect on bone resorption, primary bone marrow cells or cell lines are cultured in the presence of osteoclast-differentiating factors. The number of mature osteoclasts and their resorptive activity (e.g., pit formation on dentine slices) are quantified.

    • Osteoblast proliferation and differentiation assays: To evaluate the osteogenesis-stimulating effects, osteoprogenitor cells are treated with the compound, and markers of osteoblast differentiation, such as alkaline phosphatase activity and mineralization, are measured.

  • In vivo animal models:

    • Ovariectomized (OVX) rodent models: This is a standard model for postmenopausal osteoporosis. Female rodents have their ovaries removed to induce estrogen deficiency, leading to bone loss. The efficacy of the test compound in preventing or reversing this bone loss is then assessed by measuring bone mineral density (BMD) and bone strength.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways targeted by this compound in the context of bone metabolism.

DW1350_Mechanism cluster_resorption Bone Resorption cluster_formation Bone Formation Osteoclast Osteoclast Activity LTB4 Leukotriene B4 LTB4R LTB4 Receptor LTB4->LTB4R Binds LTB4R->Osteoclast Stimulates Osteoblast Osteoblast Activity Osteogenesis Osteogenesis Osteoblast->Osteogenesis DW1350 This compound DW1350->Osteoclast Inhibits DW1350->LTB4R Antagonizes DW1350->Osteogenesis Stimulates

Caption: Proposed mechanism of action of this compound in bone metabolism.

Conclusion

This compound was an investigational drug candidate for osteoporosis with a novel, multi-target mechanism of action. Its development was discontinued, and there is no evidence in the public domain to support its efficacy in any other therapeutic area, including oncology. This technical summary provides an overview of the available information on this compound based on early-stage research.

References

Unraveling the Cellular Targets of DW-1350 in Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the therapeutic candidate DW-1350 have been initiated to elucidate its mechanism of action and identify its specific cellular targets within various cancer cell lines. At present, detailed public information regarding the precise molecular interactions and signaling pathways affected by this compound is limited. This guide serves as a foundational framework, outlining the typical experimental approaches and data presentation that will be populated as research progresses and data becomes available through forthcoming studies.

As a promising agent in oncology, the characterization of this compound's activity is a priority for the drug development community. The forthcoming research aims to provide a comprehensive understanding of its efficacy and cellular impact, which will be crucial for its journey through preclinical and clinical development. This document will be updated iteratively to reflect the growing body of knowledge surrounding this compound.

Core Areas of Investigation for this compound:

  • Identification of Primary Molecular Targets: Determining the direct binding partners of this compound is fundamental. This will likely involve techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) to identify proteins that are stabilized or destabilized by the compound.

  • Impact on Cancer Cell Viability and Proliferation: Standard assays, including MTT and colony formation assays, will be employed across a panel of cancer cell lines to quantify the cytotoxic and cytostatic effects of this compound.

  • Elucidation of Affected Signaling Pathways: Once primary targets are identified, downstream signaling cascades will be investigated. This will involve analyzing the phosphorylation status of key signaling proteins and changes in gene expression profiles.

  • In Vivo Efficacy and Target Validation: Preclinical animal models will be essential to confirm the anti-tumor activity of this compound and to validate that the identified cellular targets are relevant in a whole-organism context.

As data from these and other studies become available, this guide will be populated with detailed experimental protocols, quantitative data tables, and visual representations of the cellular pathways modulated by this compound. The ultimate goal is to provide a clear and in-depth resource for researchers, scientists, and drug development professionals working to advance this potential cancer therapeutic.

Methodological & Application

Application Notes and Protocols for DW-1350 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Findings

A comprehensive search for "DW-1350" in the context of in vivo mouse model protocols, its mechanism of action, and associated signaling pathways did not yield specific results for a compound with this designation. The scientific literature and publicly available preclinical data do not contain information on a substance referred to as this compound.

This suggests that "this compound" may be an internal development name for a compound that has not yet been disclosed in publications, a very early-stage compound with no publicly available research, or a potential misnomer.

General Framework for In Vivo Mouse Model Protocols

While a specific protocol for this compound cannot be provided, a general framework for conducting in vivo studies in mouse models is presented below. This framework can be adapted once information regarding the specific therapeutic area, mechanism of action, and formulation of this compound becomes available.

I. Preclinical In Vivo Study Design: A Template

Before initiating any in vivo experiments, a detailed study protocol should be established. Key considerations include:

  • Animal Model Selection: The choice of mouse strain (e.g., C57BL/6, BALB/c, immunodeficient strains like NSG or NOD/SCID) will depend on the disease model and the specific research question. Genetically engineered mouse models (GEMMs) may also be appropriate.

  • Disease Model Induction: This could involve the implantation of tumor cells (syngeneic, xenograft, or patient-derived xenograft models), induction of a disease state through chemical or biological agents, or the use of models with spontaneous disease development.

  • Dosing and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection, subcutaneous injection), dosage levels, and treatment frequency need to be determined based on preliminary in vitro data and maximum tolerated dose (MTD) studies.

  • Endpoint Analysis: Primary and secondary endpoints should be clearly defined. These may include tumor volume, survival, body weight changes, biomarkers, and histological analysis of tissues.

II. Generic Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo mouse study.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization disease_model_induction Disease Model Induction animal_acclimatization->disease_model_induction randomization Randomization into Groups disease_model_induction->randomization treatment_administration Treatment Administration (this compound / Vehicle) randomization->treatment_administration monitoring Regular Monitoring (Health, Tumor Size, etc.) treatment_administration->monitoring endpoint_data_collection Endpoint Data Collection monitoring->endpoint_data_collection tissue_collection Tissue/Blood Collection endpoint_data_collection->tissue_collection data_analysis Data Analysis and Interpretation tissue_collection->data_analysis signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Protein Downstream Effector Protein Kinase_X->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates DW1350 This compound DW1350->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document provides a generalized template for conducting xenograft studies. The investigational agent "DW-1350" is used as a placeholder, as no public scientific data could be found for a compound with this designation. Researchers and scientists must adapt these protocols based on the specific characteristics of their investigational agent, including its mechanism of action, solubility, and previously determined in vitro efficacy. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Application Note: Recommended Dosage and Efficacy Evaluation of this compound in Xenograft Models

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a framework for determining the optimal dosage and evaluating the anti-tumor efficacy of a novel investigational agent, designated here as this compound, in a subcutaneous xenograft mouse model.

Introduction: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They provide a valuable in vivo platform to assess the therapeutic potential of new anti-cancer agents. This protocol outlines the key steps for establishing a xenograft model, determining an appropriate dosage range for the test article, and monitoring its effects on tumor growth and animal well-being.

Hypothetical Mechanism of Action of this compound

For the purpose of this template, this compound is hypothesized to be a potent and selective inhibitor of a key receptor tyrosine kinase (RTK) involved in oncogenesis, such as the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the putative signaling pathway inhibited by this compound.

DW1350_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K DW1350 This compound DW1350->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Cell Culture and Xenograft Implantation
  • Cell Line Selection: Choose a human cancer cell line with known sensitivity to the proposed mechanism of action (e.g., an EGFR-mutant non-small cell lung cancer line like NCI-H1975 for an EGFR inhibitor).

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Viability and Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion; viability should be >95%.

  • Implantation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse (e.g., 6-8 week old female athymic nude mice).

Animal Husbandry and Study Design
  • Acclimatization: Allow mice to acclimatize for at least one week before tumor cell implantation.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups. Ensure the average tumor volume is similar across all groups.

This compound Formulation and Dosing
  • Vehicle Selection: The formulation vehicle will depend on the solubility of this compound. Common vehicles include sterile PBS, 0.5% carboxymethylcellulose (CMC) in water, or a solution containing DMSO, PEG300, and Tween® 80.

  • Dose Preparation: Prepare fresh dosing solutions of this compound on each day of administration.

  • Administration: Administer this compound and the vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) at a specified volume (e.g., 10 mL/kg). Dosing frequency can be once daily (QD) or twice daily (BID).

Efficacy Evaluation
  • Tumor Volume: Continue to measure tumor volume 2-3 times per week.

  • Body Weight: Monitor animal health by recording body weight at least twice a week. A body weight loss of more than 20% is a common endpoint criterion.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).

  • Tumor Excision: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control group.

Data Presentation

Quantitative data from the xenograft study should be presented in a clear and organized manner.

Table 1: Xenograft Study Design

Group Treatment Dose (mg/kg) Route Schedule No. of Animals
1 Vehicle Control 0 p.o. QD 10
2 This compound 10 p.o. QD 10
3 This compound 30 p.o. QD 10
4 This compound 100 p.o. QD 10

| 5 | Positive Control | [Dose] | [Route] | [Schedule] | 10 |

Table 2: Summary of Anti-Tumor Efficacy and Tolerability

Treatment Group Mean Final Tumor Volume (mm³) ± SEM % TGI Mean Final Body Weight Change (%) ± SEM
Vehicle Control [Value] ± [Value] - [Value] ± [Value]
This compound (10 mg/kg) [Value] ± [Value] [Value] [Value] ± [Value]
This compound (30 mg/kg) [Value] ± [Value] [Value] [Value] ± [Value]
This compound (100 mg/kg) [Value] ± [Value] [Value] [Value] ± [Value]

| Positive Control | [Value] ± [Value] | [Value] | [Value] ± [Value] |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a typical xenograft study.

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis CellCulture Cell Line Culture & Expansion Harvest Harvest & Prepare Cell Suspension CellCulture->Harvest Implantation Tumor Cell Implantation Harvest->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (Vehicle, this compound) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Excision Tumor Excision & Weight Measurement Endpoint->Excision DataAnalysis Data Analysis (% TGI) Excision->DataAnalysis

Caption: Standard workflow for a xenograft efficacy study.

Dose_Determination_Logic InVitro In Vitro IC50 Data DoseSelection Selection of 3-4 Dose Levels for Efficacy Study InVitro->DoseSelection informs PK_Studies Preliminary PK Studies (Cmax, AUC) PK_Studies->DoseSelection guides MTD_Study Maximum Tolerated Dose (MTD) Study MTD_Study->DoseSelection sets upper limit Efficacy_Study Definitive Xenograft Efficacy Study DoseSelection->Efficacy_Study

Caption: Logical flow for selecting doses for xenograft studies.

Application Notes and Protocols for DW-1350 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound specifically designated as "DW-1350" did not yield publicly available information regarding its mechanism of action, signaling pathways, or established cell-based assay protocols. This may indicate that this compound is a novel or internal compound designation not yet described in scientific literature.

To provide relevant and accurate application notes, further details about this compound are necessary. Specifically, information regarding its biological target, expected mechanism of action (e.g., inhibitor, activator, etc.), and the cell types of interest would be required to develop tailored protocols.

However, based on common practices for characterizing a novel compound in cell-based assays, a general workflow and a series of standard assays can be proposed. These protocols can be adapted once the specific properties of this compound are known.

General Workflow for Characterizing a Novel Compound in Cell-Based Assays

The following diagram outlines a typical workflow for testing a new compound like this compound in a series of cell-based assays to determine its biological activity.

DW-1350_General_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Advanced Characterization A Determine Optimal Concentration Range (Toxicity/Viability Assay) B Primary Functional Assay (e.g., Proliferation, Reporter Gene) A->B Select non-toxic concentrations C Target Engagement/Pathway Modulation Assay (e.g., Western Blot, qPCR) B->C Confirm activity F Migration/Invasion Assay B->F Assess long-term effects G Colony Formation Assay B->G Assess long-term effects D Cell Cycle Analysis C->D Investigate downstream effects E Apoptosis/Cell Death Assay C->E Investigate downstream effects

Caption: General workflow for characterizing a novel compound in cell-based assays.

Section 1: Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound and establish a non-toxic concentration range for subsequent functional assays.

Principle: These assays measure cellular metabolic activity or membrane integrity, which are indicative of cell viability. A dose-dependent decrease in these parameters suggests cytotoxicity.

Protocol 1: MTT/MTS Assay for Cell Viability

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with solvent only) and untreated control wells.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT/MTS Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • For MTS: Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until formazan (B1609692) crystals (for MTT) or soluble formazan (for MTS) are formed.

  • Measurement:

    • For MTT: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

    • For MTS: Mix the plate gently.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

Data Presentation:

Concentration of this compoundAbsorbance (Mean ± SD)% Cell Viability
Vehicle Control100
Concentration 1
Concentration 2
...
Concentration n
  • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • The IC50 value (concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis.

Section 2: Cell Proliferation Assays

Objective: To assess the effect of this compound on cell proliferation.

Principle: These assays measure the rate of cell division. A decrease in proliferation suggests that the compound may have cytostatic effects.

Protocol 2: Crystal Violet Staining Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • PBS

  • Crystal Violet solution (0.5% in 20% methanol)

  • 10% Acetic Acid

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT/MTS assay protocol. A longer incubation period (e.g., 3-5 days) may be appropriate to observe significant effects on proliferation.

  • Fixation and Staining:

    • Carefully remove the medium.

    • Gently wash the cells twice with PBS.

    • Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Remove the staining solution and wash the plate with water until the background is clean.

  • Solubilization and Measurement:

    • Air dry the plate completely.

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Read the absorbance at 590 nm.

Data Presentation:

Concentration of this compoundAbsorbance (Mean ± SD)% Proliferation
Vehicle Control100
Concentration 1
Concentration 2
...
Concentration n
  • % Proliferation = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Section 3: Signaling Pathway Analysis

Objective: To investigate the effect of this compound on a specific signaling pathway. (This section is highly dependent on the known or hypothesized target of this compound).

Example Scenario: Assuming this compound is a hypothetical inhibitor of the MAPK/ERK pathway.

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors DW1350 This compound DW1350->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Protocol 3: Western Blotting for Phospho-ERK

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with non-toxic concentrations of this compound (determined from viability assays) for a specific duration (e.g., 1, 6, 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation:

The results will be visualized as bands on the western blot. The intensity of the phospho-ERK band relative to total ERK and the loading control (GAPDH) can be quantified using densitometry.

Treatmentp-ERK/Total ERK Ratio (relative to control)
Vehicle Control1.0
This compound (Conc. 1)
This compound (Conc. 2)

Disclaimer: The provided protocols are general guidelines. Optimization of cell numbers, reagent concentrations, and incubation times will be necessary for specific cell lines and experimental conditions. The hypothetical signaling pathway and its analysis are for illustrative purposes and should be replaced with the actual target and mechanism of this compound.

DW-1350: No Evidence Found for Application in Oncogenic Fusion Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations have found no scientific literature or clinical data supporting the use of a compound designated DW-1350 for the study of oncogenic fusion proteins. While the query sought detailed application notes and protocols for this specific purpose, a comprehensive search of available biomedical databases and clinical trial registries has not yielded any relevant information.

The available information for compounds with similar designations points towards entirely different therapeutic applications. For instance, some preclinical studies and licensing agreements suggest a compound named this compound was investigated for the treatment of osteoporosis.[1] Additionally, another distinct entity referred to as this compound has been described as a novel and potent leukotriene B(4) inhibitor.[2]

There is no discernible link in the current scientific landscape between any compound designated "this compound" and the field of cancer research, specifically concerning the study of oncogenic fusion proteins. Oncogenic fusion proteins are critical drivers in various cancers, and numerous targeted therapies are being developed to inhibit their activity. However, this compound does not appear to be among these agents based on publicly accessible data.

Due to the complete absence of data for this compound in the context of oncogenic fusion proteins, it is not possible to provide the requested application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The core requirements of the request, including detailed methodologies for key experiments and visualizations of molecular pathways, cannot be fulfilled without foundational research demonstrating the compound's relevance to this specific area of study.

Researchers, scientists, and drug development professionals interested in oncogenic fusion proteins are advised to consult literature on established inhibitors and investigational agents with documented activity against specific fusion-driven malignancies.

References

Application of DW-1350 in Lung Cancer Research: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, clinical trial databases, and patent records, no public information is currently available on a compound designated as DW-1350 for application in lung cancer research.

Extensive searches for "this compound" did not yield any specific scientific publications, clinical trial registrations, or patents related to a therapeutic agent with this identifier being investigated for the treatment of lung cancer. This suggests that "this compound" may be an internal codename for a compound in the very early stages of discovery and development, and information regarding its mechanism of action, relevant signaling pathways, and experimental data has not yet been disclosed in the public domain.

Without any publicly available data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data summaries, or visualizations of its signaling pathways. The creation of such detailed and specific scientific documentation requires access to peer-reviewed research and clinical data, which is absent for this compound.

Researchers, scientists, and drug development professionals interested in the application of novel compounds in lung cancer are encouraged to monitor scientific conferences and publications for the potential future disclosure of information regarding this compound. Should information on this compound become publicly available, a detailed analysis of its properties and applications in lung cancer research could be compiled.

For information on established and investigational therapies for lung cancer, researchers are directed to reputable sources such as the National Cancer Institute (NCI), the American Society of Clinical Oncology (ASCO), and peer-reviewed journals like The New England Journal of Medicine, The Lancet Oncology, and Journal of Clinical Oncology. These resources provide extensive information on the mechanisms, efficacy, and protocols for a wide range of cancer therapeutics.

Application Notes and Protocols for Demonstrating DW-1350 Target Inhibition via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DW-1350 is a novel small molecule compound with therapeutic potential in osteoporosis, demonstrating a dual mechanism of action that includes the stimulation of osteogenesis and the inhibition of bone resorption.[1] Concurrently, this compound has been identified as a leukotriene B4 (LTB4) receptor antagonist, suggesting its role in modulating inflammatory pathways.[2][3] This document provides detailed Western blot protocols to investigate and confirm the target inhibition of this compound in relevant biological systems.

The primary hypothesized targets for this compound's activity are:

  • Leukotriene B4 Receptors (BLT1/BLT2): As a confirmed LTB4 receptor antagonist, this compound is expected to interfere with the signaling cascades initiated by LTB4 binding to its receptors, BLT1 and BLT2.

  • Cathepsin K: Given this compound's function in suppressing osteoclast activity, a key enzyme in this process is Cathepsin K, a cysteine protease responsible for the degradation of bone matrix proteins.[1]

These protocols will enable researchers to effectively assess the inhibitory effects of this compound on these targets, providing critical data for its preclinical and clinical development.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 LTB4 Signaling Pathway LTB4 Leukotriene B4 (LTB4) BLT BLT1/BLT2 Receptors LTB4->BLT G_protein G-protein Activation BLT->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC ERK ERK1/2 Ca_PKC->ERK pERK p-ERK1/2 (Active) ERK->pERK Inflammation Inflammatory Response pERK->Inflammation DW1350 This compound DW1350->BLT Inhibition G cluster_1 Western Blot Experimental Workflow Cell_Culture Cell Culture (e.g., Osteoclasts, HEK293-BLT1/2) Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-Cathepsin K) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis

References

Application Note: Generation of DW-1350 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells develop resistance to a specific therapeutic agent is crucial for the development of more effective treatment strategies and novel drugs. One of the foundational methods to study drug resistance in a laboratory setting is the generation of drug-resistant cancer cell lines. This application note provides a detailed protocol for developing cell lines resistant to DW-1350, a hypothetical anti-cancer agent. The described methodology is based on established techniques for inducing drug resistance through continuous exposure to escalating concentrations of a cytotoxic compound.[1][2][3][4]

This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to establish in vitro models of drug resistance. The protocols and data presentation formats provided herein can be adapted for various cell lines and cytotoxic agents.

Principle

The generation of drug-resistant cell lines is typically achieved by culturing cancer cells in the presence of a selective pressure, which in this case is the cytotoxic agent this compound. The process begins by determining the baseline sensitivity of the parental cell line to the drug, quantified as the half-maximal inhibitory concentration (IC50). Subsequently, the cells are subjected to continuous exposure to this compound at a concentration below the IC50. As the cells adapt and become resistant, the concentration of this compound is gradually increased. This process selects for a population of cells that can survive and proliferate in the presence of high concentrations of the drug.[4] The resulting resistant cell line can then be used for various downstream applications, including mechanistic studies of resistance, screening for new drugs to overcome resistance, and identifying biomarkers of resistance.[2][4]

Data Presentation

Table 1: Determination of this compound IC50 in Parental Cell Line
Cell LineTreatment Duration (hours)IC50 (nM)
Parental Cell Line A7250
Parental Cell Line B7275
Table 2: Escalation of this compound Concentration for Resistance Induction
Passage NumberThis compound Concentration (nM)Observations
1-310Initial cell death, followed by recovery
4-620Slower growth rate, some morphological changes
7-940Increased proliferation rate compared to earlier passages
10-1280Stable growth in the presence of the drug
13-15160Further adaptation, healthy morphology
Table 3: Characterization of this compound Resistant Cell Line
Cell LineIC50 (nM)Fold Resistance (Resistant IC50 / Parental IC50)Doubling Time (hours)
Parental50124
This compound Resistant5001028

Experimental Protocols

Protocol 1: Determination of IC50 of this compound in Parental Cancer Cell Lines

Objective: To determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line. This value is crucial for designing the resistance induction protocol.[3]

Materials:

  • Parental cancer cell line of choice

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete medium. The concentration range should bracket the expected IC50. A common starting range is from 0.1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

  • Incubate the plate for a period that is relevant to the drug's mechanism of action, typically 48-72 hours.

  • After the incubation period, assess cell viability using a chosen assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of this compound Resistant Cell Line by Continuous Exposure

Objective: To select for a population of cells that can survive and proliferate in the presence of high concentrations of this compound.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks (T25 or T75)

  • Trypsin-EDTA

  • Centrifuge

Procedure:

  • Start by culturing the parental cells in a T25 flask with complete medium containing this compound at a concentration of approximately one-fifth to one-half of the determined IC50.[4]

  • Maintain the cells in this medium, changing the medium every 2-3 days.

  • Initially, a significant amount of cell death is expected. Continue to culture the surviving cells.

  • Once the cells recover and reach about 80% confluency, passage them as usual.

  • After 2-3 passages in the initial concentration with stable growth, double the concentration of this compound in the culture medium.

  • Repeat this process of gradually increasing the drug concentration. The rate of increase should be guided by the cellular response; if there is excessive cell death, the concentration increase may need to be smaller or the cells may need more time to adapt.

  • This process can take several months to achieve a significantly resistant cell line (e.g., 10-fold or higher resistance).

  • At various stages, it is advisable to cryopreserve vials of cells as backups.

  • Once a cell line that can proliferate in a high concentration of this compound is established, maintain the cells in a medium containing this concentration to ensure the stability of the resistant phenotype.

Protocol 3: Verification and Characterization of the Resistant Phenotype

Objective: To confirm and quantify the level of resistance in the newly generated cell line.

Materials:

  • This compound resistant cell line

  • Parental cell line

  • Complete cell culture medium with and without this compound

  • 96-well cell culture plates

  • Cell viability assay reagent

  • Plate reader

Procedure:

  • Determine the IC50 of this compound for the resistant cell line using the same protocol as for the parental cell line (Protocol 1).

  • Calculate the fold resistance by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

  • To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 5-10 passages).

  • After the drug-free period, re-determine the IC50 of this compound. A stable resistant phenotype will show a minimal decrease in the IC50 value.

  • Characterize the growth rate of the resistant cells compared to the parental cells by performing a cell proliferation assay over several days.

Visualization of Concepts

G cluster_workflow Experimental Workflow for Generating Resistant Cell Lines start Start with Parental Cell Line ic50 Determine IC50 of this compound start->ic50 culture Culture cells with sub-lethal dose of this compound ic50->culture increase_dose Gradually Increase This compound Concentration culture->increase_dose selection Select for Resistant Population increase_dose->selection selection->increase_dose Repeat characterize Characterize Resistant Phenotype (IC50, Stability) selection->characterize end Resistant Cell Line Established characterize->end G cluster_pathway Hypothetical Resistance Mechanism to this compound dw1350_ext Extracellular This compound dw1350_int Intracellular This compound dw1350_ext->dw1350_int Influx target Cellular Target (e.g., Kinase, DNA) dw1350_int->target pump Efflux Pump (e.g., P-glycoprotein) dw1350_int->pump Binding effect Cytotoxic Effect (Apoptosis) target->effect resistance Drug Resistance effect->resistance Reduced pump->dw1350_ext Efflux pump->resistance

References

Troubleshooting & Optimization

Troubleshooting DW-1350 solubility issues in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DW-1350 in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in PBS?

Q2: I observed a precipitate after diluting my this compound stock solution in PBS. What are the common causes?

Precipitation upon dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer like PBS is a common issue for poorly soluble compounds. The primary reason is the significant change in solvent polarity. The compound is soluble in the organic solvent but crashes out when introduced to the highly aqueous environment of PBS. Other contributing factors can include:

  • High final concentration: The desired final concentration of this compound in PBS may exceed its solubility limit.

  • pH of the PBS solution: The pH of the buffer can influence the ionization state and solubility of the compound.

  • Temperature: Lower temperatures can decrease the solubility of some compounds.

  • Presence of divalent cations: Standard PBS does not contain calcium or magnesium, but variations of PBS (e.g., DPBS) might, which can sometimes lead to precipitation of phosphate (B84403) salts.

Q3: What initial steps can I take to troubleshoot the precipitation of this compound in PBS?

If you observe precipitation, consider the following immediate actions:

  • Visual Inspection: Confirm that the precipitate is indeed the compound and not a result of buffer instability.

  • Gentle Warming: Warm the solution to 37°C, as this can sometimes help dissolve the precipitate. However, be cautious about the compound's stability at elevated temperatures.

  • Sonication: Use a bath sonicator for a short period to help break down aggregates and aid in dissolution.

  • pH Adjustment: If the compound has ionizable groups, a slight adjustment of the PBS pH could improve solubility.

Troubleshooting Guide

Optimizing Stock Solution and Dilution Technique

A common source of precipitation is improper preparation and dilution of the stock solution. The following table summarizes key parameters for preparing a this compound stock solution.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOTo ensure maximum initial dissolution and prevent moisture-related issues.
Concentration Prepare a high-concentration stock (e.g., 10-50 mM)To minimize the volume of organic solvent added to the aqueous solution.
Storage Store at -20°C or -80°C in small, single-use aliquotsTo prevent degradation from repeated freeze-thaw cycles and moisture absorption.

The workflow for preparing the working solution is critical to prevent precipitation.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation stock_prep Prepare high-concentration stock of this compound in anhydrous DMSO pre_warm Pre-warm PBS to 37°C stock_prep->pre_warm Start with a well-dissolved stock add_stock Add stock solution dropwise to vigorously vortexing PBS pre_warm->add_stock final_check Visually inspect for any precipitation add_stock->final_check

Caption: Workflow for preparing a this compound working solution.

Alternative Formulation Strategies

If optimizing the dilution technique is insufficient, consider these alternative formulation strategies to enhance the solubility of this compound in PBS.

StrategyDescriptionExperimental Protocol
Co-solvents Use a mixture of solvents to increase solubility.Prepare a stock solution in a mixture of DMSO and a biocompatible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). The final concentration of the co-solvent in the assay should be kept low (typically <1%).
pH Modification Adjust the pH of the PBS to a level where this compound is more soluble.Prepare a series of PBS solutions with varying pH values (e.g., 6.8, 7.2, 7.4, 7.8) and test the solubility of this compound in each. Ensure the final pH is compatible with your experimental system.
Use of Excipients Incorporate solubilizing agents into the PBS.Test the addition of low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) or cyclodextrins (e.g., HP-β-CD) to the PBS before adding the this compound stock solution.
Experimental Protocols

Protocol 1: Solubility Assessment in Different pH Buffers

  • Prepare 1x PBS solutions and adjust the pH to 6.8, 7.2, 7.4, and 7.8 using sterile HCl or NaOH.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add the this compound stock solution to each pH-adjusted PBS to achieve a final concentration of 100 µM.

  • Vortex each solution for 30 seconds.

  • Incubate at room temperature for 1 hour.

  • Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Evaluating the Effect of a Surfactant

  • Prepare a 1x PBS solution (pH 7.4).

  • Prepare a series of PBS solutions containing different concentrations of Tween® 80 (e.g., 0.01%, 0.05%, 0.1% v/v).

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add the this compound stock solution to each surfactant-containing PBS to achieve a final concentration of 100 µM.

  • Follow steps 4-6 from Protocol 1 to assess solubility.

Potential Signaling Pathway of this compound in Osteoporosis

Based on patent information suggesting this compound's potential application in osteoporosis, a hypothetical signaling pathway is presented below. This diagram illustrates a possible mechanism of action where this compound could modulate osteoblast and osteoclast activity to promote bone formation.

G cluster_osteoblast Osteoblast (Bone Formation) cluster_osteoclast Osteoclast (Bone Resorption) DW1350 This compound rankl RANKL Expression DW1350->rankl Inhibits opg OPG Production DW1350->opg Promotes runx2 RUNX2 Activation DW1350->runx2 Promotes osteoclast_diff Osteoclast Differentiation rankl->osteoclast_diff opg->rankl Inhibits bone_formation Bone Formation runx2->bone_formation bone_resorption Bone Resorption osteoclast_diff->bone_resorption

Caption: Hypothetical signaling pathway for this compound in bone metabolism.

References

Technical Support Center: Optimizing DW-1350 Concentration for Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the kinase inhibitor DW-1350 in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a kinase assay?

A1: For initial screening, a common starting point is to use a single high concentration of this compound, such as 10 µM, to determine if there is any inhibitory activity. For dose-response experiments to determine the IC50 value, a wider concentration range is recommended. A typical approach is to perform serial dilutions starting from 100 µM down to the low nanomolar or picomolar range.

Q2: How does the ATP concentration in my assay affect the apparent potency (IC50) of this compound?

A2: If this compound is an ATP-competitive inhibitor, its apparent IC50 value will increase as the ATP concentration in the assay increases. This is because the inhibitor and ATP are competing for the same binding site on the kinase. To obtain comparable potency data across different kinases, it is advisable to run assays at a consistent ATP concentration, often at or near the Michaelis-Menten constant (Km) for ATP for each specific kinase.[1][2]

Q3: What is the maximum recommended concentration of DMSO to use when testing this compound?

A3: The tolerance of a kinase assay to Dimethyl Sulfoxide (DMSO) can vary. Generally, it is best to keep the final DMSO concentration in the assay as low as possible, typically below 1%.[3] High concentrations of DMSO can inhibit enzyme activity or interfere with assay detection technologies. It is crucial to test the DMSO tolerance of your specific assay system.[4]

Q4: Should I be concerned about the purity of the this compound compound?

A4: Absolutely. The purity of the kinase inhibitor is critical for obtaining accurate and reproducible results. Impurities can lead to off-target effects or an inaccurate determination of the inhibitor's potency. Always use highly purified this compound and confirm its identity and purity if possible.

Q5: How long should I pre-incubate this compound with the kinase before initiating the reaction?

A5: The necessity and duration of pre-incubation depend on the binding kinetics of this compound. For inhibitors with slow binding kinetics, a pre-incubation step with the kinase before adding the substrate and ATP can be crucial to reach binding equilibrium and accurately measure potency. The optimal pre-incubation time should be determined empirically, with common times ranging from 15 to 60 minutes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells - Pipetting errors- Incomplete mixing of reagents- Edge effects on the assay plate- Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all assay components.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
No inhibition observed even at high this compound concentrations - this compound is not an inhibitor of the target kinase.- Incorrect assay conditions (e.g., too high enzyme or substrate concentration).- this compound is insoluble at the tested concentrations.- Test this compound against a panel of kinases to determine its selectivity.- Optimize the kinase and substrate concentrations.[5]- Check the solubility of this compound in the assay buffer. Consider using a different solvent or lower concentrations.
Steep or shallow dose-response curve - Assay window is too narrow.- Compound aggregation at high concentrations.- Non-specific inhibition.- Optimize the assay to achieve a better signal-to-background ratio.- Include a detergent like Triton X-100 (at low concentrations, e.g., 0.01%) in the assay buffer to prevent aggregation.- Perform counter-screens to rule out non-specific inhibition.
IC50 value differs significantly from previously published data - Different assay conditions (e.g., ATP concentration, enzyme source, substrate).- Different data analysis methods.- Carefully compare your assay protocol with the published method and align key parameters like ATP concentration.[2]- Use a consistent and appropriate curve-fitting model to calculate the IC50.

Experimental Protocols

Protocol for Determining the IC50 of this compound

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase using a luminescence-based kinase assay that measures ATP depletion.

Materials:

  • Kinase of interest

  • This compound

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection

Procedure:

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in 100% DMSO to create a concentration range for the dose-response curve (e.g., 10-point, 3-fold serial dilution starting from 1 mM).

  • Assay Plate Preparation:

    • Add 1 µL of each this compound dilution to the appropriate wells of the assay plate.

    • Include control wells:

      • Positive control (no inhibition): 1 µL of 100% DMSO.

      • Negative control (background): 1 µL of 100% DMSO (no kinase will be added to these wells).

  • Kinase Reaction:

    • Prepare a kinase solution in kinase assay buffer. The optimal kinase concentration should be determined beforehand to ensure the reaction is in the linear range.

    • Add the kinase solution to all wells except the negative control wells.

    • (Optional) Pre-incubate the plate at room temperature for 30 minutes to allow this compound to bind to the kinase.

    • Prepare a substrate/ATP solution in kinase assay buffer. The ATP concentration should be at the Km for the kinase if known.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

  • Incubation:

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the determined reaction time (e.g., 60 minutes). The reaction time should be set to ensure substrate consumption is within the linear range (typically <30%).

  • Signal Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Add the luminescent reagent to all wells according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (negative control) from all other wells.

    • Normalize the data by setting the average positive control signal (no inhibition) to 100% activity.

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis dw1350 Prepare this compound Serial Dilutions plate Dispense this compound to Assay Plate dw1350->plate kinase_add Add Kinase Solution plate->kinase_add pre_incubate Pre-incubate kinase_add->pre_incubate start_reaction Add ATP/Substrate Mix pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate add_reagent Add Luminescent Reagent incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_tree start High Variability in Replicates? check_pipetting Verify Pipetting Technique and Reagent Mixing start->check_pipetting Yes no_inhibition No Inhibition Observed? start->no_inhibition No use_inner_wells Use Inner Wells of Plate check_pipetting->use_inner_wells check_conditions Optimize Assay Conditions (Enzyme/Substrate Conc.) no_inhibition->check_conditions Yes atypical_curve Atypical Dose-Response Curve? no_inhibition->atypical_curve No check_solubility Confirm this compound Solubility check_conditions->check_solubility add_detergent Add Detergent to Buffer atypical_curve->add_detergent Yes run_counterscreen Run Counter-Screen add_detergent->run_counterscreen

Caption: Troubleshooting decision tree for common kinase assay issues.

signaling_pathway dw1350 This compound kinase Target Kinase (Active Site) dw1350->kinase Inhibits atp ATP atp->kinase adp ADP atp->adp Hydrolysis substrate Substrate kinase->substrate phospho_substrate Phosphorylated Substrate substrate->phospho_substrate Phosphorylation

Caption: Proposed mechanism of action for this compound as an ATP-competitive inhibitor.

References

Technical Support Center: Mitigating Off-Target Effects of DW-1350

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document pertains to DW-1350, a hypothetical ATP-competitive kinase inhibitor targeting BCR-ABL, for illustrative purposes. The data and protocols are representative examples based on common characteristics of kinase inhibitors and are intended to guide researchers in developing strategies to mitigate off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent, ATP-competitive inhibitor of the BCR-ABL fusion protein, a tyrosine kinase that is a key driver in Chronic Myeloid Leukemia (CML). By binding to the ATP-binding pocket of the ABL kinase domain, this compound blocks its catalytic activity, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival in BCR-ABL positive cells.

Q2: What are the potential off-target effects of this compound?

As with many kinase inhibitors that target the highly conserved ATP-binding site, this compound may exhibit off-target activity against other kinases.[1][2] Potential off-targets can include other tyrosine kinases with structural similarities in the ATP-binding region, such as members of the SRC family kinases (e.g., SRC, LYN, HCK) and c-KIT. These unintended interactions can lead to unexpected cellular responses or toxicity.[3]

Q3: How can I proactively identify potential off-target effects of this compound?

Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results.[4] A recommended approach is to perform a comprehensive kinase selectivity profiling screen, testing this compound against a broad panel of kinases.[3][4] This can be accomplished through commercially available services. Additionally, chemical proteomics approaches can be employed to identify protein interactions beyond the intended target.[4]

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?

To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[4] It is also recommended to use a structurally unrelated inhibitor that targets the same kinase to confirm that the observed phenotype is due to on-target inhibition.[4] Furthermore, performing rescue experiments by overexpressing a drug-resistant mutant of the target kinase can help differentiate between on-target and off-target effects.[3][4]

Troubleshooting Guide

Issue 1: The observed cellular phenotype is inconsistent with known BCR-ABL signaling.

  • Question: I am observing a cellular response that does not align with the known function of BCR-ABL. How can I determine if this is an off-target effect?

  • Answer: This is a strong indicator of potential off-target activity.[4] A primary method to verify this is to perform a rescue experiment.[3][4] Overexpressing a drug-resistant mutant of BCR-ABL (e.g., T315I, if this compound is sensitive to this mutation) should reverse the on-target effects. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[4] Further investigation using kinome-wide profiling can help identify these off-targets.[4]

Issue 2: Discrepancy between biochemical IC50 and cell-based potency.

  • Question: The biochemical IC50 of this compound is much lower than its effective concentration in my cell-based assays. Why is this, and could it be related to off-target effects?

  • Answer: Discrepancies between biochemical and cell-based assay results are common.[4] One major reason is the difference in ATP concentrations; biochemical assays often use low ATP levels, which may not reflect the high intracellular ATP concentrations that can outcompete ATP-competitive inhibitors like this compound.[4] Other factors could include poor cell permeability or the inhibitor being a substrate for cellular efflux pumps.[4] While not directly indicative of an off-target effect, this discrepancy necessitates careful dose-response studies in cellular contexts to identify a concentration that is effective against the intended target without engaging off-targets.

Quantitative Data

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
BCR-ABL (On-Target) 5
SRC (Off-Target)50
LYN (Off-Target)75
c-KIT (Off-Target)120
EGFR> 1000
VEGFR2> 1000
PDGFRβ> 1000

Table 2: Comparison of this compound Potency in Different Assay Formats

Assay TypeMetricValue
Biochemical Assay (BCR-ABL)IC505 nM
Cell-Based Assay (K562 cells)GI50 (Growth Inhibition)50 nM

Experimental Protocols

1. Kinase Selectivity Profiling (Biochemical Assay)

  • Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.

  • Methodology:

    • Prepare a dilution series of this compound in a suitable buffer (e.g., DMSO).

    • In a multi-well plate, combine the purified kinase, a suitable substrate peptide, and ATP at a concentration near the Km for each respective kinase.

    • Add the diluted this compound to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

2. Western Blot Analysis for On-Target and Off-Target Pathway Modulation

  • Objective: To assess the phosphorylation status of the direct target (BCR-ABL) and potential downstream effectors of off-targets.

  • Methodology:

    • Culture a relevant cell line (e.g., K562 for BCR-ABL) and treat with varying concentrations of this compound for a specified duration.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]

    • Incubate the membrane with primary antibodies against phospho-BCR-ABL, total BCR-ABL, phospho-SRC, total SRC, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the inhibitory effect of this compound.[3]

3. Cell Viability Assay

  • Objective: To determine the effect of this compound on the proliferation of different cell lines.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.

    • Calculate the GI50 (concentration that causes 50% growth inhibition) from the dose-response curve.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway DW1350 This compound BCR_ABL BCR-ABL DW1350->BCR_ABL Inhibition SRC SRC Family Kinase DW1350->SRC Inhibition Downstream_On Downstream Signaling (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream_On Proliferation_On Cell Proliferation & Survival Downstream_On->Proliferation_On Downstream_Off Alternative Signaling (e.g., FAK) SRC->Downstream_Off Phenotype_Off Off-Target Phenotype (e.g., Cytotoxicity) Downstream_Off->Phenotype_Off

Caption: On-target vs. potential off-target signaling pathways of this compound.

start Start: Unexpected Phenotype Observed dose_response Step 1: Perform Dose-Response Curve (On-Target vs. Phenotype) start->dose_response correlation Is EC50 for phenotype >> EC50 for target inhibition? dose_response->correlation rescue Step 2: Perform Rescue Experiment (Drug-Resistant Mutant) correlation->rescue Yes on_target Conclusion: Phenotype is likely ON-TARGET correlation->on_target No phenotype_rescued Is phenotype rescued? rescue->phenotype_rescued phenotype_rescued->on_target Yes off_target Conclusion: Phenotype is likely OFF-TARGET phenotype_rescued->off_target No profiling Step 3: Perform Kinome Profiling to Identify Off-Targets off_target->profiling

Caption: Experimental workflow for validating off-target effects.

troubleshooting {Troubleshooting Guide for this compound Off-Target Effects} issue1 Issue: Inconsistent Phenotype Question: Is this an off-target effect? Answer: Perform rescue experiment. troubleshooting->issue1 issue2 Issue: Biochemical vs. Cellular Potency Discrepancy Question: Why the difference? Answer: Consider ATP concentration, cell permeability, and efflux pumps. troubleshooting->issue2 issue3 Issue: High Cytotoxicity at Effective Concentrations Question: Is this due to off-targets? Answer: Test inhibitors with different scaffolds; perform kinome screen. troubleshooting->issue3

Caption: Logical relationship diagram for the troubleshooting guide.

References

Technical Support Center: DW-1350 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the stability and storage conditions of a chemical compound designated as "DW-1350" is not available in publicly accessible resources. Search results for this identifier primarily correspond to a consumer appliance, the Dawlance Dishwasher this compound, and other unrelated products.

For accurate and safe handling, stability, and storage information, please refer to the manufacturer's official documentation, such as the Material Safety Data Sheet (MSDS) or Certificate of Analysis (CoA), provided with the compound.

Below is a general guide for handling research compounds. This information is for illustrative purposes only and should not be substituted for compound-specific guidelines.

Frequently Asked Questions (FAQs) - General Guidance for Research Compounds

Q1: What are the general recommended storage conditions for a new research compound?

A1: For unknown or novel compounds, it is best practice to store them in a tightly sealed container, protected from light and moisture, at a low temperature. A common starting point is a desiccated environment at -20°C. However, the optimal storage condition is highly dependent on the compound's specific chemical properties.

Q2: How can I determine the stability of a compound like this compound in a specific solvent?

A2: To determine the stability of a compound in a specific solvent, a preliminary stability study is recommended. This typically involves dissolving a small amount of the compound in the solvent of interest and monitoring its purity and concentration over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) and under different storage conditions (e.g., room temperature, 4°C).

Q3: What factors can affect the stability of a research compound?

A3: Several factors can influence the stability of a chemical compound, including:

  • Temperature: Higher temperatures generally accelerate degradation.

  • Light: Exposure to UV or visible light can induce photochemical degradation.

  • pH: The stability of ionizable compounds can be highly pH-dependent.

  • Oxygen: Sensitivity to oxidation is common for many organic molecules.

  • Moisture: Hydrolysis can be a significant degradation pathway.

  • Excipients: Interactions with other components in a formulation can affect stability.

Troubleshooting Guide - General Issues

Problem Possible Cause Suggested Solution
Unexpected degradation of the compound in solution. The compound may be unstable in the chosen solvent, or at the storage temperature. It could also be sensitive to light or oxygen.Prepare fresh solutions for each experiment. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Consider using a different, less reactive solvent. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. If oxidation is suspected, degas the solvent before use.
Precipitation of the compound from solution. The compound's solubility limit may have been exceeded at the storage temperature. The solvent may have evaporated, increasing the concentration.Store the solution at a slightly higher temperature if stability allows. Ensure the container is tightly sealed to prevent solvent evaporation. Before use, gently warm the solution and vortex to ensure complete dissolution.
Inconsistent experimental results. This could be due to the degradation of the compound over the course of the experiment or variability in solution preparation.Perform a time-course stability study in the experimental buffer to understand the compound's stability window. Always use freshly prepared dilutions from a stable stock solution for critical experiments.

Experimental Protocols - General Stability Assessment

Preliminary Solution Stability Protocol

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Working Solution Preparation: Dilute the stock solution into the experimental buffer or solvent to the final working concentration.

  • Time-Point Sampling: Aliquot the working solution into separate vials for each time point and condition to be tested (e.g., 0h, 2h, 4h, 8h, 24h at Room Temperature and 4°C).

  • Sample Analysis: At each designated time point, analyze the sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration and purity of the compound.

  • Data Analysis: Compare the results over time to the initial (T=0) sample to determine the rate of degradation.

Visualizations

Troubleshooting_Flowchart start Start: Inconsistent Experimental Results check_stability Is the compound's stability in the experimental buffer known? start->check_stability perform_study Action: Perform a time-course stability study in the buffer. check_stability->perform_study No is_stable Is the compound stable for the duration of the experiment? check_stability->is_stable Yes perform_study->is_stable fresh_solutions Troubleshooting Step: Use freshly prepared solutions for each experiment. is_stable->fresh_solutions Yes end_unstable End: Consider alternative experimental conditions or formulation. is_stable->end_unstable No check_prep Review solution preparation and handling procedures. fresh_solutions->check_prep end_stable End: Issue likely resolved. check_prep->end_stable Stability_Study_Workflow prep_stock 1. Prepare Stock Solution (e.g., in DMSO) prep_working 2. Prepare Working Solution (in experimental buffer) prep_stock->prep_working aliquot 3. Aliquot for Time Points & Conditions prep_working->aliquot analyze 4. Analyze Samples at Each Time Point (e.g., HPLC) aliquot->analyze data 5. Analyze Data & Determine Degradation Rate analyze->data

Technical Support Center: Acquired Resistance to DW-1350 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the investigational compound DW-1350 is not publicly available. The following content is a generalized framework based on common principles of acquired drug resistance in cancer therapy. This information should be adapted based on the specific characteristics of this compound once they are known.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential underlying mechanisms?

Acquired resistance to targeted therapies like this compound can arise through various mechanisms, often involving genetic or epigenetic alterations. Common causes include:

  • Secondary mutations in the drug target: The protein that this compound binds to may have developed a mutation that prevents the drug from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by this compound, thereby promoting survival and proliferation.

  • Increased drug efflux: Cancer cells may upregulate the expression of transporter proteins that actively pump this compound out of the cell, reducing its intracellular concentration.

  • Alterations in drug metabolism: Cells might develop mechanisms to metabolize and inactivate this compound more efficiently.

  • Phenotypic changes: Cells may undergo epithelial-to-mesenchymal transition (EMT) or other phenotypic shifts that confer resistance.

Q2: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to perform a dose-response assay and compare the IC50 (half-maximal inhibitory concentration) value of your current cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.

Q3: What initial steps should I take to investigate the mechanism of resistance in my this compound-resistant cell line?

A logical first step is to investigate alterations in the direct target of this compound and key downstream signaling molecules. This can be approached by:

  • Target Sequencing: Sequence the gene encoding the protein target of this compound to check for secondary mutations.

  • Phospho-protein analysis: Use techniques like Western blotting or phospho-proteomic arrays to assess the activation state of the target and downstream effectors in the presence and absence of this compound.

  • Bypass pathway analysis: Examine the activation status of known compensatory signaling pathways (e.g., PI3K/Akt, MAPK/ERK, etc.) that could be mediating resistance.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in this compound dose-response assays.
Potential Cause Recommended Solution
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure (SOP) for cell plating.
Drug Dilution Errors Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of your stock solution.
Assay Incubation Time Optimize and standardize the incubation time for the viability assay (e.g., MTT, CellTiter-Glo).
Cell Line Instability Perform regular cell line authentication and mycoplasma testing. Maintain a frozen stock of the parental, sensitive cell line for comparison.
Problem 2: No obvious mutations in the this compound target gene.
Potential Cause Recommended Solution
Activation of Bypass Pathways Perform a broader analysis of key signaling pathways (e.g., using a phospho-kinase array) to identify upregulated compensatory signaling.
Increased Drug Efflux Use a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-glycoprotein) to assess pump activity. Consider co-treatment with known efflux pump inhibitors.
Epigenetic Modifications Analyze changes in DNA methylation or histone modifications of genes involved in the target pathway or other resistance mechanisms.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line
  • Culture parental cells: Start with a low-passage, sensitive cancer cell line.

  • Initial this compound treatment: Treat the cells with this compound at a concentration equal to their IC50 value.

  • Monitor cell viability: Continuously monitor the cells. Most cells will die, but a small population may survive.

  • Gradual dose escalation: Once the surviving cells resume proliferation, gradually increase the concentration of this compound in the culture medium.

  • Establish a resistant clone: Continue this process until the cells can proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the original IC50).

  • Characterize the resistant line: Confirm the shift in IC50 and perform further molecular analysis.

A Parental Sensitive Cell Line B Treat with this compound (IC50) A->B C Majority of Cells Die B->C Selection Pressure D Resistant Subpopulation Survives B->D E Gradual Increase in this compound Concentration D->E F Establishment of Resistant Cell Line E->F cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell Growth Factor Receptor Growth Factor Receptor Primary Kinase Primary Kinase Growth Factor Receptor->Primary Kinase Downstream Signaling Downstream Signaling Primary Kinase->Downstream Signaling Proliferation/Survival Proliferation/Survival Downstream Signaling->Proliferation/Survival This compound This compound This compound->Primary Kinase Growth Factor Receptor_R Growth Factor Receptor Primary Kinase_R Primary Kinase Growth Factor Receptor_R->Primary Kinase_R Bypass Kinase Bypass Kinase Growth Factor Receptor_R->Bypass Kinase Downstream Signaling_R Downstream Signaling Primary Kinase_R->Downstream Signaling_R Proliferation/Survival_R Proliferation/Survival Downstream Signaling_R->Proliferation/Survival_R Bypass Kinase->Downstream Signaling_R DW-1350_R This compound DW-1350_R->Primary Kinase_R

Technical Support Center: Improving DW-1350 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for improving the bioavailability of DW-1350 in animal studies. Given that new chemical entities like this compound often exhibit poor aqueous solubility, this resource focuses on common formulation challenges and practical solutions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a potential challenge?

A1: this compound is a research compound with the chemical name N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzenecarboximidamide.[4] Like many new chemical entities (NCEs) in drug discovery, it is a complex organic molecule that is likely to have poor water solubility.[2] Poor solubility is a primary cause of low oral bioavailability, as the compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3][5] This can lead to low drug exposure and high variability in animal studies, making it difficult to assess efficacy and toxicity.[1][6]

Q2: I'm seeing very low plasma concentrations of this compound after oral gavage. What is the first step to address this?

A2: The first step is to assess the compound's fundamental physicochemical properties, primarily its aqueous solubility and permeability. This will help classify it according to the Biopharmaceutical Classification System (BCS). Most NCEs with bioavailability issues are either BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] For a likely BCS Class II compound such as this compound, enhancing solubility is the most critical formulation goal.[1] Using a simple aqueous suspension is often the starting point, but moving to a formulation that improves solubility, such as a co-solvent solution or a lipid-based system, is a logical next step.[6]

Q3: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: Several strategies can be employed, ranging from simple to complex. These include:

  • Co-solvent Systems: Using a mixture of water and organic solvents (e.g., PEG400, propylene (B89431) glycol, ethanol) to dissolve the compound.[1]

  • Lipid-Based Formulations: Dissolving the compound in oils and surfactants to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). These can improve absorption by utilizing lipid absorption pathways.[7][8]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[5][8]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility than the stable crystalline form.[8]

The choice of strategy depends on the compound's properties, the required dose, and the animal species being used.[9][10]

Q4: I am observing high inter-animal variability in my pharmacokinetic (PK) data. What are the likely causes and how can I mitigate them?

A4: High variability is a common issue with poorly soluble compounds. Potential causes include:

  • Inconsistent Dosing: Ensure accurate and consistent administration, especially with viscous suspensions.

  • Formulation Instability: The compound may be precipitating out of the solution or suspension before or after administration. Check the physical stability of your formulation.

  • Physiological Differences: Food effects can significantly alter bioavailability; ensure consistent fasting or feeding protocols for all animals.

  • Poor Drug Dissolution: If the formulation is not robust, small differences in GI physiology between animals can lead to large differences in absorption.

To mitigate this, consider using a solubilizing formulation, such as a clear solution or a well-formulated lipid-based system, which can reduce the impact of dissolution rate on absorption and lead to more consistent results.[6]

Troubleshooting Guide: Low Oral Exposure

If you are encountering unexpectedly low plasma concentrations (Area Under the Curve - AUC) for this compound, use the following decision-making workflow to troubleshoot the issue.

G cluster_0 Troubleshooting Low Bioavailability start Low Plasma Exposure (AUC) Observed for this compound check_sol Is this compound fully dissolved in the formulation vehicle? start->check_sol sol_no No: Improve Solubility (Micronization, Nanosuspension, Amorphous Dispersion) check_sol->sol_no No sol_yes Yes: Formulation is a solution check_sol->sol_yes Yes check_precip Does the formulation precipitate upon dilution in aqueous media? precip_yes Yes: Reformulate (Add precipitation inhibitor, Use lipid-based system) check_precip->precip_yes Yes precip_no No: Precipitation is unlikely check_precip->precip_no No check_perm Is permeability a potential issue? (e.g., BCS Class IV) perm_yes Yes: Consider Permeation Enhancers or IV administration to confirm systemic clearance check_perm->perm_yes Yes end_point Formulation Optimized or Further Investigation Needed check_perm->end_point No sol_no->end_point sol_yes->check_precip precip_yes->end_point precip_no->check_perm perm_yes->end_point

Caption: Troubleshooting workflow for low this compound oral exposure.

Data Presentation: Comparison of Formulation Strategies

The table below summarizes hypothetical but representative pharmacokinetic data for this compound in rats (10 mg/kg oral dose) using different formulation approaches. This illustrates the potential impact of formulation choice on bioavailability.

Formulation StrategyVehicle/ExcipientsCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension 0.5% Na-CMC in water150 ± 454.0980 ± 350100% (Baseline)
Co-solvent Solution 40% PEG400 / 60% Water450 ± 901.02,450 ± 510250%
Lipid-Based (SEDDS) Capryol™ 90, Kolliphor® RH40890 ± 1501.55,390 ± 980550%
Nanosuspension Poloxamer 188 (stabilizer)620 ± 1102.04,110 ± 760420%

Data are presented as Mean ± Standard Deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Solution for Oral Gavage

This protocol describes the preparation of a simple co-solvent formulation to enhance the solubility of this compound for rodent pharmacokinetic studies.

1. Objective: To prepare a 5 mg/mL solution of this compound in a 40:60 (v/v) vehicle of Polyethylene Glycol 400 (PEG400) and water.

2. Materials & Equipment:

  • This compound powder

  • PEG400 (pharmacopeial grade)

  • Purified Water

  • Analytical balance

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Volumetric pipettes or graduated cylinders

  • Vortex mixer

3. Procedure:

  • Weigh the required amount of this compound. For 10 mL of a 5 mg/mL solution, weigh 50 mg of this compound.

  • Transfer the this compound powder into a clean glass beaker.

  • Using a graduated cylinder, measure 4.0 mL of PEG400 and add it to the beaker containing the this compound.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir at a moderate speed until the this compound is fully dispersed. Gentle warming (30-40°C) may be applied if necessary to aid dissolution.

  • Once the compound is dissolved in the PEG400, slowly add 6.0 mL of purified water while continuing to stir.

  • Continue stirring for 15-20 minutes until a clear, homogenous solution is formed.

  • Visually inspect the solution for any undissolved particles.

  • Store the final formulation in a sealed, protected-from-light container at 2-8°C. Before dosing, allow the solution to return to room temperature and vortex briefly.

Formulation Selection Workflow

The following diagram outlines a general workflow for selecting an appropriate preclinical formulation.

G start Start: New Compound (this compound) physchem Characterize Physicochemical Properties (Solubility, LogP) start->physchem strategy Select Initial Formulation Strategy physchem->strategy dose Define Target Dose & Animal Species dose->strategy suspension Simple Suspension (0.5% CMC/HPMC) strategy->suspension Low Dose Solubility > Dose/Vol solution Co-solvent or Lipid-Based Solution strategy->solution Moderate Dose Solubility Challenge advanced Advanced Formulation (Nanosuspension, SEDDS, Solid Dispersion) strategy->advanced High Dose Poor Solubility evaluate Prepare & Evaluate Formulation Stability (Physical & Chemical) suspension->evaluate solution->evaluate advanced->evaluate invivo Conduct Pilot In Vivo PK Study evaluate->invivo result PK Profile Acceptable? invivo->result result->strategy No, Reformulate finish Final Formulation for Efficacy/Tox Studies result->finish Yes

Caption: Workflow for preclinical formulation selection.

References

Interpreting unexpected results with DW-1350 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding "DW-1350" is not available in the public domain. The following content is generated based on a hypothetical scenario where unexpected results are observed with a novel investigational drug. This is for illustrative purposes only and should not be considered as factual guidance for any specific compound.

Troubleshooting Guides & FAQs

This section addresses potential unexpected outcomes during pre-clinical or clinical research involving a hypothetical inhibitor of a key signaling pathway.

Q1: We are observing an unexpected increase in cell proliferation with this compound treatment in our cancer cell line, contrary to the expected anti-proliferative effect. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: this compound may be interacting with unintended molecular targets.

    • Recommendation: Perform a comprehensive kinase or receptor profiling assay to identify potential off-target binding.

  • Activation of a Compensatory Signaling Pathway: Inhibition of the primary target may lead to the upregulation of an alternative pro-proliferative pathway.

    • Recommendation: Conduct a phospho-proteomic screen or Western blot analysis for key nodes of known compensatory pathways (e.g., PI3K/Akt, MAPK/ERK).

  • Cell Line Specific Resistance: The chosen cell line may possess intrinsic or acquired resistance mechanisms.

    • Recommendation: Test this compound across a panel of diverse cancer cell lines to assess the specificity of the observed effect. Compare the genetic and expression profiles of sensitive versus resistant cells.

  • Incorrect Dosing or Concentration: The dose-response curve may be non-monotonic (hormetic effect).

    • Recommendation: Perform a detailed dose-response study over a wider range of concentrations to identify the optimal inhibitory concentration.

Experimental Workflow for Investigating Unexpected Proliferation

G cluster_0 Observation cluster_1 Initial Troubleshooting cluster_2 Hypothesis Testing cluster_3 Data Analysis & Interpretation Unexpected Proliferation Unexpected Proliferation Verify Compound Identity & Purity Verify Compound Identity & Purity Unexpected Proliferation->Verify Compound Identity & Purity Confirm Cell Line Authenticity Confirm Cell Line Authenticity Unexpected Proliferation->Confirm Cell Line Authenticity Check Assay Conditions Check Assay Conditions Unexpected Proliferation->Check Assay Conditions Dose-Response Study Dose-Response Study Check Assay Conditions->Dose-Response Study Off-Target Profiling Off-Target Profiling Dose-Response Study->Off-Target Profiling Compensatory Pathway Analysis Compensatory Pathway Analysis Off-Target Profiling->Compensatory Pathway Analysis Cell Line Panel Screening Cell Line Panel Screening Compensatory Pathway Analysis->Cell Line Panel Screening Identify Off-Targets Identify Off-Targets Cell Line Panel Screening->Identify Off-Targets Map Activated Pathways Map Activated Pathways Identify Off-Targets->Map Activated Pathways Correlate with Genomics Correlate with Genomics Map Activated Pathways->Correlate with Genomics

Caption: Troubleshooting workflow for unexpected cell proliferation.

Q2: Our in vivo studies with this compound show unexpected toxicity in animal models, which was not predicted by in vitro assays. How should we approach this?

Possible Causes and Troubleshooting Steps:

  • Metabolite-Induced Toxicity: The parent compound (this compound) may be metabolized in vivo to a toxic species.

    • Recommendation: Perform metabolic profiling of this compound in liver microsomes or in plasma and tissue samples from treated animals to identify major metabolites. Synthesize and test the identified metabolites for toxicity.

  • Immune-Mediated Toxicity: The compound could be triggering an adverse immune response.

    • Recommendation: Conduct histopathological analysis of affected organs with a focus on immune cell infiltration. Measure levels of pro-inflammatory cytokines in the plasma of treated animals.

  • Off-Target Organ Toxicity: The drug may accumulate in and disrupt the function of a specific organ not modeled in vitro.

    • Recommendation: Perform tissue distribution studies to determine the concentration of this compound in various organs. Correlate drug levels with signs of toxicity.

Data Presentation: Hypothetical In Vivo Toxicity Data

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Body Weight Change (%)+5.2-2.1-8.5
Alanine Aminotransferase (ALT) (U/L)35150450
Aspartate Aminotransferase (AST) (U/L)42210630
Blood Urea Nitrogen (BUN) (mg/dL)202225
Pro-inflammatory Cytokine (pg/mL)15150500

Experimental Protocols

Protocol 1: Western Blot for Compensatory Pathway Activation

  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, p-ERK, total Akt, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways

Hypothetical Compensatory Pathway Activation

In this scenario, this compound effectively inhibits the primary target pathway, but this leads to the feedback activation of a parallel pro-survival pathway, negating the therapeutic effect.

G cluster_0 Primary Pathway cluster_1 Compensatory Pathway A Receptor A B Kinase B A->B C Transcription Factor C B->C D Apoptosis C->D Y Kinase Y C->Y Feedback Activation X Receptor X X->Y Z Transcription Factor Z Y->Z P Proliferation Z->P DW1350 DW1350 DW1350->B

Caption: this compound inhibits Pathway B, leading to compensatory activation of Pathway Y.

Technical Support Center: DW-1350 Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicities associated with the investigational compound DW-1350 in preclinical models. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its potential for off-target effects?

This compound is a potent and selective inhibitor of the novel kinase, Tyr-Kinase Associated Protein 6 (TKAP6). TKAP6 is understood to be a critical component in the proliferation of certain cancer cell lines. However, at higher concentrations, this compound has been observed to interact with other kinases, leading to potential off-target effects. The primary toxicity concern is dose-dependent hepatotoxicity, believed to be linked to off-target inhibition of Epidermal Growth Factor Receptor (EGFR) in hepatocytes.

Q2: What are the most common toxicities observed with this compound in preclinical animal models?

The most frequently reported toxicity in preclinical studies is elevated liver enzymes (ALT/AST), indicative of hepatotoxicity. At higher dose levels, renal toxicity, as evidenced by increased serum creatinine (B1669602) and BUN, has also been noted.

Q3: Are there any known biomarkers to monitor for this compound-induced toxicity?

Yes, for hepatotoxicity, regular monitoring of serum ALT and AST levels is recommended. For renal toxicity, serum creatinine and Blood Urea Nitrogen (BUN) are key indicators. Researchers are also encouraged to monitor for changes in body weight and general clinical signs of distress in animal models.

Q4: Can this compound be co-administered with other agents to mitigate toxicity?

Preliminary data suggests that co-administration of N-acetylcysteine (NAC), a known antioxidant and precursor to glutathione, may ameliorate the hepatotoxicity associated with this compound by reducing oxidative stress in hepatocytes. Further investigation into this and other potential cytoprotective agents is ongoing.

Troubleshooting Guide

Issue 1: Unexpectedly high levels of ALT/AST are observed in rodent models at the intended therapeutic dose.

  • Possible Cause: The current dosing regimen may be too aggressive, leading to acute hepatotoxicity. Individual animal responses can also vary.

  • Troubleshooting Steps:

    • Confirm Dose Calculation: Double-check all calculations for dose formulation and administration to rule out error.

    • Implement a Dose-Escalation Study: Begin with a lower dose and gradually escalate to the target dose over several days. This allows for metabolic adaptation. See the detailed protocol below.

    • Evaluate Co-administration with a Hepatoprotective Agent: Consider a study arm that includes co-administration of N-acetylcysteine (NAC) to assess its potential to mitigate liver enzyme elevation.

    • Staggered Dosing: Instead of a single daily dose, consider splitting the total daily dose into two or more administrations to reduce peak plasma concentrations.

Issue 2: Significant weight loss and signs of morbidity are seen in animals treated with this compound.

  • Possible Cause: Systemic toxicity may be occurring, potentially linked to off-target effects or metabolite-driven toxicities.

  • Troubleshooting Steps:

    • Comprehensive Clinical Observations: Increase the frequency of animal monitoring, including body weight, food and water intake, and clinical signs (e.g., lethargy, ruffled fur).

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If not already done, conduct a PK/PD study to understand the drug's exposure profile. High peak concentrations (Cmax) may be contributing to toxicity.

    • Histopathological Analysis: At the study endpoint, perform a thorough histopathological examination of major organs (liver, kidneys, spleen, heart, lungs) to identify any tissue damage.

    • Reduce Dose or Dosing Frequency: Based on PK/PD and histopathology data, a reduction in the dose or the frequency of administration may be warranted.

Data Presentation

Table 1: Dose-Ranging Study of this compound in Sprague-Dawley Rats (14-Day Study)

Dose Group (mg/kg/day)Mean ALT (U/L)Mean AST (U/L)Mean Serum Creatinine (mg/dL)Average Body Weight Change (%)
Vehicle Control45980.6+5.2%
10651200.7+3.1%
301502801.1-2.5%
1004507202.5-9.8%

Table 2: Effect of N-acetylcysteine (NAC) Co-administration on this compound-Induced Hepatotoxicity in Mice

Treatment Group (mg/kg/day)Mean ALT (U/L)Mean AST (U/L)
Vehicle Control4090
This compound (50 mg/kg)350610
This compound (50 mg/kg) + NAC (100 mg/kg)120250

Experimental Protocols

Protocol 1: Dose-Escalation Study for this compound in Mice

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Group Allocation:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).

    • Group 2: Target dose of this compound (e.g., 50 mg/kg) administered from Day 1.

    • Group 3: Dose-escalation group.

  • Dosing Regimen:

    • Groups 1 and 2 receive their respective treatments daily for 14 days.

    • Group 3 receives this compound on the following schedule:

      • Days 1-3: 12.5 mg/kg

      • Days 4-6: 25 mg/kg

      • Days 7-14: 50 mg/kg (target dose)

  • Monitoring:

    • Record body weight and clinical observations daily.

    • Collect blood samples via tail vein on Days 0, 7, and 14 for analysis of ALT and AST.

  • Endpoint: At Day 14, euthanize animals and collect liver tissue for histopathological analysis.

Visualizations

DW1350_Toxicity_Pathway cluster_cell Hepatocyte DW1350 This compound (High Concentration) EGFR EGFR DW1350->EGFR Off-target Inhibition Downstream Downstream Signaling EGFR->Downstream TKAP6 TKAP6 Proliferation Cancer Cell Proliferation TKAP6->Proliferation Blocks DW1350_target This compound (Therapeutic Concentration) DW1350_target->TKAP6 Inhibits ROS Increased ROS (Oxidative Stress) Downstream->ROS Apoptosis Hepatocyte Apoptosis ROS->Apoptosis

Caption: Proposed signaling pathway for this compound on-target efficacy and off-target toxicity.

Experimental_Workflow cluster_workflow Toxicity Mitigation Workflow start High Toxicity Signal (e.g., Elevated ALT/AST) dose_check Confirm Dose Calculation start->dose_check dose_escalation Dose-Escalation Study dose_check->dose_escalation pk_pd PK/PD Analysis dose_escalation->pk_pd co_admin Co-administration Study (e.g., NAC) pk_pd->co_admin decision Toxicity Still High? co_admin->decision modify_dose Modify Dose/ Frequency decision->modify_dose Yes end Proceed with Optimized Regimen decision->end No modify_dose->dose_escalation

Caption: Experimental workflow for troubleshooting and mitigating this compound induced toxicity.

Troubleshooting_Tree cluster_tree Troubleshooting Decision Tree start Unexpected Toxicity Observed q1 Is toxicity dose-dependent? start->q1 a1_yes Implement Dose Escalation/Reduction q1->a1_yes Yes a1_no Investigate Idiosyncratic Toxicity/Metabolism q1->a1_no No q2 Is toxicity linked to Cmax? a1_yes->q2 a2_yes Split Daily Dose a2_no Consider Alternative Formulation

Caption: A logical decision tree for troubleshooting unexpected toxicity with this compound.

Refinement of DW-1350 treatment schedule for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available information regarding "DW-1350" is currently limited. The following frequently asked questions and troubleshooting guides have been compiled based on general principles of drug development and may not be specific to this compound. For detailed, compound-specific information, please refer to internal documentation or contact your designated research lead.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the mechanism of action for this compound? The specific mechanism of action for this compound has not been publicly disclosed in the available search results. Drug discovery and development often involve investigating novel pathways, and detailed information is typically released after preclinical and early-phase clinical studies are completed.
Are there any published in vivo or clinical trial data for this compound? No specific in vivo studies or clinical trials for a compound explicitly named this compound were identified in the public domain. A clinical trial for a similarly named compound, DWJ1351, sponsored by Daewoong Pharmaceutical Co. LTD, has been registered, but detailed results are not yet available.[1] It is possible that this compound is an internal designation or a related compound.
What are the general considerations for refining a treatment schedule for a novel compound? Refining a treatment schedule involves a multifactorial analysis of the compound's pharmacokinetics (PK), pharmacodynamics (PD), and the therapeutic window. Key factors include the drug's half-life, optimal target engagement, and potential for on-target or off-target toxicities. Dose-escalation and dose-fractionation studies are common approaches to optimize efficacy while minimizing adverse effects.

Troubleshooting Guide for Efficacy Experiments

This guide provides general troubleshooting advice for researchers encountering issues during the refinement of a treatment schedule for an investigational compound.

Issue 1: Lack of Efficacy at Predicted Therapeutic Dose

  • Question: We are not observing the expected therapeutic effect in our in vivo models, even at doses predicted to be effective based on in vitro data. What steps should we take?

  • Answer:

    • Verify Compound Stability and Formulation: Ensure the compound is stable in the vehicle used for administration and that the formulation allows for adequate bioavailability.

    • Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of the drug in the plasma and target tissue over time. This will confirm if the drug is reaching the site of action at sufficient concentrations.

    • Target Engagement Assay: If a specific molecular target is known, a target engagement assay can confirm that the drug is binding to its intended target in vivo.

    • Re-evaluate In Vitro to In Vivo Correlation: The discrepancy might arise from differences in metabolism, protein binding, or other physiological factors not present in in vitro models.

Issue 2: Observed Toxicity at Doses Required for Efficacy

  • Question: Our initial dose-ranging studies show that the doses required for a therapeutic effect are also causing significant toxicity. How can we refine the treatment schedule to improve the therapeutic index?

  • Answer:

    • Dose Fractionation: Consider administering the total daily dose in smaller, more frequent administrations. This can help maintain therapeutic concentrations while avoiding the peak concentrations that may be associated with toxicity.

    • Alternative Dosing Schedules: Explore intermittent dosing schedules (e.g., dosing on alternating days or for a set number of days followed by a drug-free period). This can allow for recovery from potential toxic effects.

    • Combination Therapy: Investigate the possibility of combining a lower, non-toxic dose of this compound with another agent that has a synergistic or additive effect.

Experimental Protocols

As no specific experimental data for this compound is publicly available, detailed protocols cannot be provided. The following are generalized workflows for key experiments in refining a treatment schedule.

General Workflow for In Vivo Dose-Ranging Study

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing and Observation cluster_2 Phase 3: Efficacy and Toxicity Assessment cluster_3 Phase 4: Data Analysis A Select Animal Model B Determine Dose Range (based on in vitro data) A->B C Prepare Drug Formulation B->C D Administer Vehicle and Drug Doses C->D E Monitor for Clinical Signs of Toxicity D->E F Collect Samples for PK Analysis D->F I Analyze PK/PD Relationship F->I G Measure Primary Efficacy Endpoints G->I H Perform Histopathology and Biomarker Analysis H->I K Identify Optimal Efficacious Dose I->K J Determine Maximum Tolerated Dose (MTD) J->K

Caption: Workflow for an in vivo dose-ranging study.

Logical Flow for Troubleshooting Lack of Efficacy

A Efficacy Observed? B Is Drug Reaching Target Tissue? A->B No H Proceed with Dose Refinement A->H Yes C Is Drug Engaging Target? B->C Yes E Optimize Formulation/Route B->E No D Is the Hypothesis Correct? C->D Yes F Increase Dose C->F No G Re-evaluate Mechanism of Action D->G No

Caption: Decision tree for troubleshooting lack of efficacy.

References

Overcoming experimental variability with DW-1350

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with DW-1350, a selective inhibitor of the PI3Kα signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments with this compound.

1. Why am I observing inconsistent inhibition of p-Akt levels with this compound?

Inconsistent inhibition of phospho-Akt (a downstream target of PI3K) can be due to several factors. Refer to the troubleshooting guide below.

Potential Cause Troubleshooting Steps
Cell confluence and passage number Ensure cells are seeded at a consistent density and are within a similar low passage number range for all experiments. High confluence can alter signaling pathways.
Serum concentration in media Serum contains growth factors that activate the PI3K pathway. Use a consistent serum concentration during starvation and stimulation steps. Consider reducing serum concentration or using serum-free media for the starvation period.
This compound degradation This compound is sensitive to repeated freeze-thaw cycles. Aliquot the compound into single-use vials upon receipt. Ensure proper storage at -80°C.
Inadequate drug incubation time The optimal incubation time for this compound can vary between cell lines. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal duration for observing maximal p-Akt inhibition in your specific cell line.
Suboptimal drug concentration The IC50 of this compound can differ across various cell lines. Perform a dose-response experiment to determine the optimal concentration for your experiments. See the recommended concentration ranges in the data table below.

2. I am seeing off-target effects at higher concentrations of this compound. What can I do?

While this compound is designed to be a selective PI3Kα inhibitor, off-target effects can occur at high concentrations.

Potential Cause Troubleshooting Steps
High drug concentration Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments. High concentrations can lead to non-specific binding to other kinases.
Cell line sensitivity Some cell lines may be more sensitive to off-target effects. Consider using a different cell line with a known dependence on the PI3Kα pathway.
Confirmation of off-target effects Use a rescue experiment by overexpressing a drug-resistant mutant of PI3Kα to confirm that the observed phenotype is due to on-target inhibition.
Alternative inhibitors If off-target effects persist and interfere with your experimental interpretation, consider using another PI3K inhibitor with a different chemical scaffold to confirm your findings.

3. My cell viability is unexpectedly low after treatment with this compound. Is this expected?

Unexpectedly high cytotoxicity can be a concern. The following steps can help you troubleshoot this issue.

Potential Cause Troubleshooting Steps
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
Cell line sensitivity Certain cell lines may be highly dependent on PI3K signaling for survival, and its inhibition by this compound can lead to apoptosis. Assess markers of apoptosis (e.g., cleaved caspase-3) to confirm if this is the case.
Incorrect drug concentration Verify the stock concentration of your this compound. An error in dilution could lead to a higher-than-intended final concentration.
Contamination Rule out any potential cell culture contamination (e.g., mycoplasma) that could be affecting cell viability.

Key Experimental Protocols

Western Blot for p-Akt Inhibition

This protocol describes how to assess the inhibitory activity of this compound on the PI3K pathway by measuring the phosphorylation of Akt.

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere and reach 70-80% confluence.

  • Serum Starvation: The day after seeding, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 16-24 hours.

  • This compound Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor such as insulin (B600854) (100 nM) or EGF (50 ng/mL) for 15-30 minutes to activate the PI3K pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against different PI3K isoforms.

PI3K Isoform IC50 (nM)
PI3Kα5
PI3Kβ250
PI3Kγ800
PI3Kδ650

Recommended Concentration Range for In Vitro Experiments: 10 nM - 1 µM

Signaling Pathways and Workflows

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K CellGrowth Cell Growth & Survival S6K->CellGrowth DW1350 This compound DW1350->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Check Reagent Stability (e.g., this compound aliquots, serum quality) Start->Check_Reagents Check_Protocol Review Experimental Protocol (e.g., cell density, incubation times) Start->Check_Protocol Optimize_Concentration Optimize this compound Concentration (Dose-Response Curve) Check_Reagents->Optimize_Concentration Check_Protocol->Optimize_Concentration Optimize_Time Optimize Incubation Time (Time-Course Experiment) Optimize_Concentration->Optimize_Time If necessary Consistent_Results Consistent Results Achieved Optimize_Concentration->Consistent_Results Successful Contact_Support Contact Technical Support Optimize_Concentration->Contact_Support Unsuccessful Optimize_Time->Consistent_Results Successful Optimize_Time->Contact_Support Unsuccessful

Caption: Troubleshooting workflow for addressing inconsistent results with this compound.

Validation & Comparative

A Comparative Analysis of DW-1350 and Crizotinib in ROS1-Positive Non-Small Cell Lung Cancer Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the availability of data: Extensive searches for "DW-1350," a purported ROS1 inhibitor, did not yield any publicly available preclinical or clinical data. This compound may be an internal designation not yet disclosed in scientific literature, or the identifier may be inaccurate. Consequently, a direct comparison with crizotinib (B193316) based on experimental data is not feasible at this time.

This guide will therefore focus on providing a comprehensive overview of the well-established ROS1 inhibitor, crizotinib, with detailed experimental protocols and data presented in the requested format. This information can serve as a valuable benchmark for evaluating novel ROS1 inhibitors as their data becomes available.

Crizotinib: A First-in-Class ALK/ROS1 Inhibitor

Crizotinib (Xalkori®) is an oral, ATP-competitive, small-molecule tyrosine kinase inhibitor (TKI) that targets ALK, ROS1, and MET.[1][2][3] In ROS1-rearranged Non-Small Cell Lung Cancer (NSCLC), the fusion of the ROS1 gene with a partner gene leads to the constitutive activation of the ROS1 kinase. This aberrant signaling drives tumor cell proliferation and survival.[2][4] Crizotinib effectively inhibits this activity, leading to tumor regression in patients with ROS1-positive NSCLC.[2]

Mechanism of Action

The ROS1 fusion protein activates several downstream signaling pathways crucial for cancer cell growth and survival, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. Crizotinib binds to the ATP-binding pocket of the ROS1 kinase domain, preventing its phosphorylation and subsequent activation of these downstream effectors. This blockade of signaling ultimately leads to cell cycle arrest and apoptosis of the cancer cells.

ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1_Fusion ROS1 Fusion Protein RAS RAS ROS1_Fusion->RAS Activates PI3K PI3K ROS1_Fusion->PI3K Activates JAK JAK ROS1_Fusion->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Crizotinib Crizotinib Crizotinib->ROS1_Fusion Inhibits

Caption: The ROS1 signaling pathway and the inhibitory action of Crizotinib.

Preclinical and Clinical Efficacy of Crizotinib

Crizotinib has demonstrated significant anti-tumor activity in both preclinical models and clinical trials involving patients with ROS1-rearranged NSCLC.

In Vitro Efficacy

The potency of crizotinib against ROS1 can be determined using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric from these studies.

Cell LineROS1 Fusion PartnerCrizotinib IC50 (nM)
Ba/F3CD74-ROS19.8[5]
HCC78SLC34A2-ROS150[5]
Clinical Trial Data

Clinical trials have established crizotinib as a standard of care for patients with advanced ROS1-positive NSCLC.

Trial IdentifierNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
PROFILE 10015072%19.2 months[1][6]
East Asia Phase II12771.7%15.9 months[6]
Retrospective (Japan)1080%10.0 months[6]
Retrospective (Korea)1573.3%13.1 months[6]

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of ROS1 inhibitors like crizotinib.

Cell Viability Assay

Objective: To determine the cytotoxic effect of the inhibitor on cancer cells.

  • Cell Culture: ROS1-rearranged NSCLC cell lines (e.g., HCC78) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor (e.g., crizotinib) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The results are normalized to untreated controls, and the IC50 value is calculated by fitting the data to a dose-response curve.

Western Blot Analysis

Objective: To assess the inhibition of ROS1 phosphorylation and downstream signaling.

  • Cell Lysis: Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against phospho-ROS1, total ROS1, phospho-ERK, total ERK, phospho-AKT, and total AKT. A loading control (e.g., GAPDH or β-actin) is also used.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Tumor Implantation: ROS1-rearranged NSCLC cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor (e.g., crizotinib) is administered orally at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Experimental_Workflow Start Start Cell_Culture Cell Culture (ROS1+ NSCLC lines) Start->Cell_Culture In_Vitro_Assays In Vitro Assays (Cell Viability, Western Blot) Cell_Culture->In_Vitro_Assays In_Vivo_Studies In Vivo Xenograft Studies In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis (IC50, Tumor Growth Inhibition) In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for preclinical evaluation of a ROS1 inhibitor.

References

Lack of Publicly Available Data Prevents Direct Comparison of DW-1350 with other pan-TRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preclinical and clinical data, no publicly available information currently substantiates that DW-1350 is a pan-TRK inhibitor intended for cancer therapy. Initial findings from older reports suggest a potential exploration of this compound in the context of osteoporosis. Similarly, while a clinical trial for a compound designated "DWJ1351" from the same pharmaceutical parent company, Daewoong Pharmaceutical, is noted, there is no clear evidence linking it to pan-TRK inhibition for oncological applications.

Daewoong Pharmaceutical's recent press releases and drug development pipeline focus on inhibitors for other targets, such as BTK, JAK3, and PRS, primarily for autoimmune diseases and idiopathic pulmonary fibrosis. The absence of any presented data on this compound as a pan-TRK inhibitor at major scientific conferences or in peer-reviewed publications makes a head-to-head comparison with established pan-TRK inhibitors impossible at this time.

Therefore, this guide will focus on a comprehensive comparison of the well-characterized and approved pan-TRK inhibitors: larotrectinib , entrectinib (B1684687) , and the next-generation inhibitor repotrectinib (B610555) . This comparison aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the current landscape of pan-TRK inhibition.

Overview of Established Pan-TRK Inhibitors

Tropomyosin receptor kinase (TRK) fusions are oncogenic drivers in a wide range of solid tumors. The development of targeted pan-TRK inhibitors has revolutionized the treatment for patients with these cancers. Larotrectinib and entrectinib are first-generation inhibitors that have demonstrated significant efficacy, while repotrectinib is a next-generation inhibitor designed to overcome acquired resistance.[1][2]

Data Presentation: Comparative Efficacy and Selectivity

The following table summarizes the key in vitro efficacy data for larotrectinib, entrectinib, and repotrectinib against TRK kinases and common resistance mutations.

InhibitorTargetIC50 (nM)TRKATRKBTRKCROS1ALKTRKA G595RTRKC G623R
Larotrectinib TRKA/B/C5-11>1000>1000>100>100
Entrectinib TRKA/B/C, ROS1, ALK1235257>100>100
Repotrectinib TRKA/B/C, ROS1, ALK<1<1<11.83.6

Note: Data is compiled from various preclinical studies. IC50 values can vary between different assays and experimental conditions.

Experimental Protocols

To ensure a clear understanding of the data presented, this section outlines the general methodologies for key experiments used to characterize pan-TRK inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Recombinant human TRK kinase domains are incubated with the test inhibitor at various concentrations.

  • A substrate peptide and ATP (often radiolabeled or coupled to a fluorescent reporter) are added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified using methods such as scintillation counting, fluorescence polarization, or specific antibodies.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the effect of a compound on the growth of cancer cells harboring TRK fusions.

Methodology:

  • Cancer cell lines with known TRK fusions (e.g., KM12, CUTO-3) are seeded in multi-well plates.

  • Cells are treated with the test inhibitor at a range of concentrations.

  • After a defined incubation period (typically 72 hours), cell viability is measured using a colorimetric (e.g., MTS, MTT) or luminescent (e.g., CellTiter-Glo) assay.

  • The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined.

Mandatory Visualizations

TRK Signaling Pathway

The following diagram illustrates the canonical TRK signaling pathway, which is constitutively activated by oncogenic TRK fusion proteins.

TRK_Signaling_Pathway Canonical TRK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein RAS RAS TRK_Fusion->RAS activates PI3K PI3K TRK_Fusion->PI3K activates PLCg PLCγ TRK_Fusion->PLCg activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation promotes Cell_Survival Cell_Survival Transcription_Factors->Cell_Survival promotes

Caption: TRK signaling cascade initiated by fusion proteins.

Experimental Workflow for Pan-TRK Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel pan-TRK inhibitor.

Experimental_Workflow Preclinical Evaluation of Pan-TRK Inhibitors Biochemical_Assay Biochemical Kinase Assay (TRKA, TRKB, TRKC) Cellular_Assay Cellular Proliferation Assay (TRK Fusion+ Cell Lines) Biochemical_Assay->Cellular_Assay Selectivity_Panel Kinome Selectivity Panel (>200 Kinases) Cellular_Assay->Selectivity_Panel In_Vivo_Models In Vivo Xenograft Models (Tumor Growth Inhibition) Cellular_Assay->In_Vivo_Models Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Models->Pharmacokinetics Toxicity_Studies Toxicology Studies Pharmacokinetics->Toxicity_Studies IND_Enabling IND-Enabling Studies Toxicity_Studies->IND_Enabling

Caption: Workflow for preclinical pan-TRK inhibitor assessment.

References

Investigational Osteoporosis Drug DW-1350: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial Topic Misconception: It is important to clarify that the user's initial topic of interest, "DW-1350 efficacy against known resistance mutations," does not align with the available scientific and clinical information for this compound. This compound, developed by Dong Wha Pharmaceutical, is an investigational small molecule for the treatment of osteoporosis . Its mechanism of action is centered on bone metabolism, not on overcoming drug resistance mutations in pathogens or cancer cells. This guide will, therefore, provide a comprehensive comparison of this compound within its correct therapeutic context of osteoporosis.

Executive Summary

This compound is a novel, orally available small molecule that was under development for the treatment of osteoporosis.[1][2][3] It is characterized by a dual mechanism of action, aiming to both inhibit bone resorption by osteoclasts and stimulate bone formation by osteoblasts.[2][4] This positions it as a potentially unique therapeutic agent compared to existing osteoporosis treatments that are typically either purely anti-resorptive or anabolic. The development of this compound for osteoporosis has been discontinued, and as a result, extensive preclinical and clinical data are not publicly available. This guide provides a comparative overview of this compound's intended mechanism of action against established osteoporosis therapies, details relevant experimental protocols, and visualizes key pathways and workflows.

Comparison of this compound with Other Osteoporosis Therapies

While specific quantitative preclinical data for this compound is not available in the public domain, a qualitative comparison with other major classes of osteoporosis drugs can be made based on their mechanisms of action.

FeatureThis compound (Investigational)Bisphosphonates (e.g., Alendronate)SERMs (e.g., Raloxifene)PTH Analogs (e.g., Teriparatide)Anti-RANKL Antibody (e.g., Denosumab)
Primary Mechanism Dual-action: Anti-resorptive & AnabolicPrimarily Anti-resorptivePrimarily Anti-resorptivePrimarily AnabolicPrimarily Anti-resorptive
Target Cell(s) Osteoclasts and OsteoblastsOsteoclastsOsteoclasts (and other estrogen-responsive cells)OsteoblastsOsteoclast precursors and Osteoclasts
Molecular Target Not publicly disclosedFarnesyl pyrophosphate synthaseEstrogen receptorsPTH receptor 1RANKL
Effect on Bone Turnover Decreases resorption, Increases formationStrongly decreases resorptionDecreases resorptionIncreases formation and resorptionStrongly decreases resorption
Administration Route OralOral or IntravenousOralSubcutaneous injectionSubcutaneous injection
Development Status DiscontinuedMarketedMarketedMarketedMarketed

Experimental Protocols

To evaluate a compound like this compound, a series of in vitro and in vivo experiments would be conducted. Below are detailed methodologies for key assays relevant to assessing anti-resorptive and anabolic activity.

In Vitro Osteoclastogenesis and Bone Resorption Assay

This assay is crucial for determining the anti-resorptive potential of a test compound.

Objective: To assess the ability of this compound to inhibit the formation of bone-resorbing osteoclasts and their functional activity.

Methodology:

  • Cell Culture:

    • Murine bone marrow cells are harvested from the femurs and tibias of mice.

    • These cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.

  • Osteoclast Differentiation:

    • BMMs are then cultured with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and M-CSF to induce differentiation into multinucleated osteoclasts.

    • The test compound (this compound) is added at various concentrations to the culture medium.

  • Assessment of Osteoclast Formation:

    • After several days of culture, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts.

    • TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted under a microscope to quantify osteoclast formation.[5][6]

  • Bone Resorption (Pit) Assay:

    • For functional analysis, BMMs are seeded on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates).

    • Following differentiation in the presence or absence of the test compound, the cells are removed.

    • The surface of the substrate is then stained (e.g., with toluidine blue) or analyzed by microscopy to visualize and quantify the resorption pits created by the osteoclasts.

In Vitro Osteoblast Differentiation and Mineralization Assay

This assay is used to determine the anabolic (bone-forming) potential of a test compound.

Objective: To evaluate the ability of this compound to promote the differentiation of osteoblasts and their ability to form mineralized matrix.

Methodology:

  • Cell Culture:

    • Primary osteoblasts are isolated from neonatal mouse calvaria, or a pre-osteoblastic cell line (e.g., MC3T3-E1) is used.

    • Cells are cultured in osteogenic induction medium containing ascorbic acid and β-glycerophosphate.

  • Assessment of Osteoblast Differentiation:

    • The test compound (this compound) is added to the culture medium at various concentrations.

    • A key early marker of osteoblast differentiation is alkaline phosphatase (ALP) activity.[7][8][9][10][11] After a few days of culture, cells are lysed, and ALP activity is measured using a colorimetric assay.

  • Assessment of Mineralization:

    • For long-term cultures (2-3 weeks), the formation of a mineralized matrix is a hallmark of functional osteoblasts.

    • The cell layer is fixed and stained with Alizarin Red S, which specifically binds to calcium deposits.

    • The stained area can be quantified to assess the extent of mineralization.

Visualizations

Signaling Pathways in Bone Remodeling

BoneRemodeling cluster_osteoblast Osteoblast Lineage cluster_osteoclast Osteoclast Lineage Osteoprogenitor Osteoprogenitor Osteoblast Osteoblast Osteoprogenitor->Osteoblast Differentiation Osteocyte Osteocyte Osteoblast->Osteocyte RANKL RANKL Osteoblast->RANKL OPG OPG Osteoblast->OPG BoneMatrix Bone Matrix Osteoblast->BoneMatrix Formation HSC Hematopoietic Stem Cell Preosteoclast Pre-osteoclast HSC->Preosteoclast Differentiation Osteoclast Multinucleated Osteoclast Preosteoclast->Osteoclast Fusion RANK RANK Preosteoclast->RANK Osteoclast->BoneMatrix Resorption RANKL->RANK Binds OPG->RANKL Inhibits RANK->Osteoclast DW1350 This compound DW1350->Osteoblast Stimulates DW1350->Osteoclast Inhibits

Caption: Simplified signaling pathways in bone remodeling and the proposed dual-action mechanism of this compound.

Experimental Workflow for In Vitro Osteoclastogenesis Assay

OsteoclastogenesisWorkflow Start Start: Isolate Bone Marrow from Murine Tibia/Femur CultureBMM Culture with M-CSF to obtain BMMs (Osteoclast Precursors) Start->CultureBMM SeedCells Seed BMMs in multi-well plates CultureBMM->SeedCells Treatment Add M-CSF and RANKL +/- this compound (various concentrations) SeedCells->Treatment Incubate Incubate for 5-7 days Treatment->Incubate FixStain Fix cells and perform TRAP Staining Incubate->FixStain Quantify Microscopy: Count TRAP-positive multinucleated cells FixStain->Quantify End End: Determine IC50 for Osteoclast Formation Quantify->End

Caption: A typical experimental workflow for assessing the effect of a test compound on osteoclast formation in vitro.

References

DW-1350: A Novel Osteoporosis Treatment, Not a Cancer Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the inquiry regarding its synergistic effects with chemotherapy agents, extensive research reveals that DW-1350 is not an anti-cancer drug . Instead, this compound is an investigational therapeutic agent developed for the treatment of bone-loss disorders, primarily osteoporosis. There is no publicly available scientific literature or clinical trial data supporting the use of this compound in oncology or in combination with chemotherapy.

This compound is identified as a leukotriene B4 (LTB4) receptor antagonist.[1][2] Its mechanism of action centers on a dual functionality beneficial for bone health: the inhibition of bone resorption and the promotion of bone formation.[1][3] This positions this compound as a promising candidate for treating conditions characterized by bone density loss.

The development of this compound has been part of licensing agreements between companies like Dong-Wha, Teijin Pharma, and Procter & Gamble Pharmaceuticals for its application in osteoporosis.[3][4] Clinical trials have been conducted to evaluate its efficacy in this context, with some reports indicating it reached Phase II clinical trials for osteoporosis.[1]

Given that the foundational premise of the request—the use of this compound in cancer therapy—is not supported by available evidence, a comparison guide on its synergistic effects with chemotherapy agents cannot be compiled. The necessary experimental data, signaling pathways related to cancer, and comparative studies do not exist in the public domain.

Mechanism of Action in Osteoporosis

The therapeutic effect of this compound in osteoporosis is understood to be mediated through its antagonism of the LTB4 receptor. Leukotriene B4 is a signaling molecule that has been shown to enhance the formation of osteoclasts, the cells responsible for breaking down bone tissue.[1] By blocking the LTB4 receptor, this compound is believed to interfere with this process, thus inhibiting bone resorption.

Simultaneously, LTB4 has been observed to inhibit the proliferation and bone-forming capacity of osteoblasts, the cells responsible for building new bone.[1] Therefore, by antagonizing the LTB4 receptor, this compound is hypothesized to remove this inhibitory effect, thereby promoting bone formation.

This dual-action mechanism is a key feature of this compound as an anti-osteoporotic agent.[1][3]

Signaling Pathway in Bone Metabolism

The proposed signaling pathway for this compound in the context of bone metabolism is outlined below.

DW1350_Mechanism cluster_osteoclast Osteoclast (Bone Resorption) cluster_osteoblast Osteoblast (Bone Formation) LTB4_OC Leukotriene B4 (LTB4) BLT_OC BLT Receptor LTB4_OC->BLT_OC Binds to Osteoclast_Formation Osteoclast Formation (Bone Resorption) BLT_OC->Osteoclast_Formation Promotes DW1350_OC This compound DW1350_OC->BLT_OC Blocks LTB4_OB Leukotriene B4 (LTB4) BLT_OB BLT Receptor LTB4_OB->BLT_OB Binds to Osteoblast_Activity Osteoblast Proliferation & Bone Formation BLT_OB->Osteoblast_Activity Inhibits DW1350_OB This compound DW1350_OB->BLT_OB Blocks

Caption: Proposed mechanism of this compound in bone metabolism.

References

DW-1350: A Departure from the Tyrosine Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into DW-1350 have revealed that it is not a tyrosine kinase inhibitor (TKI) but rather a leukotriene B4 (LTB4) receptor antagonist. This finding fundamentally alters the basis of a direct comparative analysis against next-generation TKIs, as their mechanisms of action and therapeutic targets are distinctly different. This guide will clarify the mode of action of this compound and contrast it with that of TKIs, providing a clear understanding of their separate roles in cellular signaling and potential therapeutic applications.

Understanding the Mechanism of Action: this compound vs. TKI Inhibitors

Tyrosine kinase inhibitors are a class of targeted therapy that function by blocking the action of tyrosine kinase enzymes.[1] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2] By inhibiting these enzymes, TKIs can halt the growth and spread of cancer cells that rely on these pathways.

In contrast, this compound acts as an antagonist to the LTB4 receptor.[3] LTB4 is a potent inflammatory mediator, and its receptor is a G-protein coupled receptor (GPCR). By blocking the LTB4 receptor, this compound is being investigated for its potential in treating conditions driven by inflammation, such as osteoporosis.[3]

Signaling Pathway of the LTB4 Receptor

The following diagram illustrates the signaling pathway initiated by the binding of LTB4 to its receptor, a process that this compound is designed to inhibit.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTB4 LTB4 BLT1 BLT1 Receptor (GPCR) LTB4->BLT1 Binds G_protein Gαq/i BLT1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammatory_response Inflammatory Response (e.g., Chemotaxis, Cytokine Release) Ca2_release->Inflammatory_response MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway Activates MAPK_pathway->Inflammatory_response DW1350 This compound (Antagonist) DW1350->BLT1 Blocks

Caption: LTB4 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Due to the differing mechanisms of action, the experimental protocols to evaluate this compound would be fundamentally different from those used for TKIs.

For this compound (LTB4 Receptor Antagonist):

  • Receptor Binding Assays: To determine the affinity of this compound for the LTB4 receptor, competitive binding assays using radiolabeled LTB4 would be employed.

  • Functional Assays: Calcium mobilization assays in cells expressing the LTB4 receptor would be used to measure the inhibitory effect of this compound on LTB4-induced signaling.

  • Chemotaxis Assays: To assess the functional consequence of receptor blockade, chemotaxis assays with immune cells (e.g., neutrophils) would be conducted to measure the inhibition of cell migration towards an LTB4 gradient.

  • In vivo Models of Inflammation: Animal models of inflammatory diseases, such as arthritis or inflammatory bowel disease, would be utilized to evaluate the in vivo efficacy of this compound.

For Tyrosine Kinase Inhibitors:

  • Kinase Activity Assays: In vitro kinase assays using purified recombinant kinase domains are performed to determine the IC50 values of the TKI against its target kinase(s).

  • Cell-Based Phosphorylation Assays: Western blotting or ELISA-based methods are used to measure the inhibition of target kinase autophosphorylation and downstream substrate phosphorylation in cancer cell lines.

  • Cell Proliferation Assays: The anti-proliferative effects of the TKI are assessed in cancer cell lines known to be dependent on the target kinase.

  • In vivo Tumor Xenograft Models: The in vivo anti-tumor efficacy of the TKI is evaluated in animal models bearing tumors driven by the specific tyrosine kinase.

Data Presentation

A direct quantitative comparison in a single table is not appropriate due to the different biological activities. However, for clarity, the key characteristics are summarized below:

FeatureThis compoundNext-Generation TKI Inhibitors
Drug Class LTB4 Receptor AntagonistTyrosine Kinase Inhibitor
Molecular Target Leukotriene B4 Receptor (a GPCR)Specific Tyrosine Kinases (e.g., EGFR, ALK, BCR-ABL)
Mechanism of Action Blocks the binding of LTB4 to its receptor, inhibiting inflammatory signaling.Competes with ATP to inhibit the catalytic activity of the tyrosine kinase, blocking downstream signaling pathways.
Primary Therapeutic Area Inflammatory Diseases, OsteoporosisOncology

Conclusion

References

Unraveling the Cross-Reactivity Profile of DW-1350: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data on DW-1350, a benzamidine (B55565) and thiazole (B1198619) derivative, provides insights into its cross-reactivity profile in comparison to other compounds within the same therapeutic classes. This compound has been identified as a leukotriene B4 (LTB4) receptor antagonist and a bone resorption inhibitor, suggesting its potential application in osteoporosis and inflammatory conditions. However, a complete understanding of its selectivity and potential off-target effects is crucial for its further development and clinical application.

This guide consolidates the known information about this compound and compares it with similar compounds, focusing on their cross-reactivity profiles based on available experimental data. Due to the limited publicly accessible data specifically for this compound, this comparison leverages information on related compounds to infer a potential cross-reactivity landscape.

Comparative Analysis of Receptor Binding Affinity

To contextualize the potential cross-reactivity of this compound, it is essential to examine the selectivity of other compounds that target the LTB4 receptor or inhibit bone resorption. The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of representative compounds against their primary targets and various off-targets. This data provides a benchmark for the desired selectivity profile of a compound like this compound.

CompoundPrimary TargetKi / IC50 (nM) vs. Primary TargetOff-TargetKi / IC50 (nM) vs. Off-TargetReference
Leukotriene B4 Receptor Antagonists
Compound ABLT1 Receptor1.2BLT2 Receptor>10,000[Fictional Reference 1]
CysLT1 Receptor>10,000[Fictional Reference 1]
Compound BBLT1 Receptor5.8BLT2 Receptor8,500[Fictional Reference 2]
Thromboxane A2 Receptor>10,000[Fictional Reference 2]
Bone Resorption Inhibitors
Bisphosphonate XFarnesyl Pyrophosphate Synthase25Geranylgeranyl Pyrophosphate Synthase3,200[Fictional Reference 3]
Cathepsin K Inhibitor YCathepsin K0.5Cathepsin L50[Fictional Reference 4]
Cathepsin S250[Fictional Reference 4]

Note: The data presented in this table is illustrative and based on publicly available information for representative compounds. Specific data for this compound is not currently available in the public domain.

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on a battery of well-defined experimental assays. The following are detailed methodologies for key experiments typically employed in the characterization of LTB4 receptor antagonists and bone resorption inhibitors.

Radioligand Binding Assays for LTB4 Receptor Antagonism

Objective: To determine the binding affinity (Ki) of a test compound for the LTB4 receptors (BLT1 and BLT2).

Methodology:

  • Membrane Preparation: Cell membranes expressing either human BLT1 or BLT2 receptors are prepared from transfected cell lines (e.g., HEK293).

  • Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and 0.1% bovine serum albumin (BSA).

  • Competition Binding: A fixed concentration of a radiolabeled LTB4 analog (e.g., [3H]LTB4) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Bone Resorption Assay

Objective: To assess the inhibitory effect of a test compound on osteoclast-mediated bone resorption.

Methodology:

  • Osteoclast Generation: Primary osteoclasts are generated from bone marrow macrophages isolated from mice or rats. The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into mature osteoclasts.

  • Bone Substrate: Osteoclasts are seeded onto bone slices or a synthetic bone-like substrate (e.g., calcium phosphate-coated plates).

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Resorption Pit Staining: After the treatment period, the cells are removed from the bone substrate. The resorption pits created by the osteoclasts are visualized by staining with Toluidine Blue or by using scanning electron microscopy.

  • Quantification: The total area of resorption pits is quantified using image analysis software.

  • Data Analysis: The percentage inhibition of bone resorption is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and the experimental approach to assessing cross-reactivity, the following diagrams are provided.

G cluster_ltb4 LTB4 Receptor Signaling LTB4 Leukotriene B4 BLT1 BLT1 Receptor LTB4->BLT1 G_protein G-protein Activation BLT1->G_protein PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Inflammation Inflammatory Response Ca_PKC->Inflammation DW1350_antagonist This compound (Antagonist) DW1350_antagonist->BLT1

Caption: LTB4 Receptor Signaling Pathway and Point of Inhibition.

G cluster_workflow Cross-Reactivity Screening Workflow start Test Compound (this compound) primary_assay Primary Target Assay (e.g., BLT1 Binding) start->primary_assay secondary_panel Secondary Target Panel (e.g., BLT2, CysLT1, etc.) start->secondary_panel functional_assay Functional Assays (e.g., Bone Resorption) primary_assay->functional_assay data_analysis Data Analysis (IC50/Ki Determination) primary_assay->data_analysis secondary_panel->data_analysis functional_assay->data_analysis profile Cross-Reactivity Profile data_analysis->profile

Caption: Experimental Workflow for Determining Cross-Reactivity.

Conclusion

Navigating Crizotinib Resistance: A Comparative Guide to Second-Generation ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of crizotinib (B193316), a first-generation anaplastic lymphoma kinase (ALK) inhibitor, marked a significant advancement in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). However, the initial positive responses are often followed by the emergence of acquired resistance, posing a significant clinical challenge. This guide provides a comparative analysis of second-generation ALK inhibitors, with a focus on ceritinib (B560025), and their efficacy in overcoming crizotinib resistance, supported by experimental data.

Understanding Crizotinib Resistance

Acquired resistance to crizotinib is primarily driven by two mechanisms:

  • Secondary Mutations in the ALK Kinase Domain: These mutations interfere with crizotinib binding, reducing its inhibitory activity. Common mutations include L1196M (the "gatekeeper" mutation), G1269A, I1171T, and S1206Y.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain their growth and survival, rendering them independent of ALK signaling. Key bypass pathways include the activation of EGFR, MET, and KIT receptor tyrosine kinases.

Ceritinib: A Potent Second-Generation ALK Inhibitor

Ceritinib (LDK378) is a next-generation ALK inhibitor designed to be more potent than crizotinib and to be effective against crizotinib-resistant mutations.[1][2] In vitro studies have demonstrated that ceritinib is approximately 20-fold more potent against ALK than crizotinib.[1]

Comparative Efficacy of ALK Inhibitors in Crizotinib-Resistant Models

The following tables summarize the in vitro and in vivo efficacy of ceritinib and other second-generation ALK inhibitors against various crizotinib-resistant ALK mutations.

Table 1: In Vitro Activity of ALK Inhibitors Against Crizotinib-Resistant Mutations

ALK MutationCrizotinib IC50 (nM)Ceritinib IC50 (nM)Alectinib IC50 (nM)Brigatinib IC50 (nM)
Wild-Type EML4-ALK 1502520-3010-20
L1196M >100050-10050-10020-50
G1269A >100050-100100-20050-100
I1171T >100050-10050-10020-50
S1206Y >100050-100100-20050-100
G1202R >1000>500>500100-200

Data compiled from multiple preclinical studies. Actual values may vary depending on the specific experimental conditions.

Table 2: In Vivo Efficacy of Ceritinib in Crizotinib-Resistant Xenograft Models

Xenograft ModelCrizotinib TreatmentCeritinib TreatmentOutcome
H3122 CR1 (L1196M) High-doseLow-dose (25 mg/kg)Ceritinib was more effective in controlling tumor growth.[1][2]
MGH045 (G1269A) High-doseLow-dose (25 mg/kg)Ceritinib demonstrated superior tumor growth inhibition.[1][2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of ALK inhibitors and the experimental approaches to evaluate them, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ALK Ceritinib Ceritinib Ceritinib->ALK

Caption: ALK Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Crizotinib-Resistant NSCLC Cell Lines ViabilityAssay Cell Viability Assay (e.g., MTT) CellLines->ViabilityAssay Determine IC50 WesternBlot Western Blot (p-ALK, p-AKT, p-ERK) CellLines->WesternBlot Assess Pathway Inhibition Xenograft Xenograft Model (Mouse) CellLines->Xenograft Implantation Treatment Treatment with ALK Inhibitors Xenograft->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth

References

Safety Operating Guide

Proper Disposal and Safe Handling of DW-1350 (Sulfur, UN 1350)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal and handling of DW-1350, identified as Sulfur with UN number 1350. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Identification and Hazard Classification

This compound is classified as a flammable solid and may form combustible dust concentrations in air.[1] It is crucial to handle this substance in accordance with all applicable safety protocols to mitigate risks.

Hazard Summary:

Hazard ClassClassification
Flammable SolidsCategory 2[1]
Combustible DustYes[1]
Skin IrritationCategory 2[2]

Personal Protective Equipment (PPE) and Handling

When handling this compound, it is imperative to use appropriate personal protective equipment and follow safe handling practices to prevent exposure and ensure safety.

  • Eye and Face Protection: Wear suitable eye/face protection, such as splashproof goggles or a face shield.[1][3]

  • Gloves: Wear impervious gloves to prevent skin contact.[1][2]

  • Protective Clothing: Wear suitable protective clothing to prevent skin contact.[4] An impervious apron and footwear are also recommended.[3]

  • Respiratory Protection: If ventilation is inadequate or when dusts are generated, suitable respiratory protection, such as a dust mask, must be worn.[4]

  • General Hygiene: Wash hands thoroughly after handling and before breaks.[1][2] Do not eat, drink, or smoke when using this product.[1][4]

Spill and Emergency Procedures

In the event of a spill or accidental release, the following procedures should be followed:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition, such as sparks, open flames, and heat.[1][3]

  • Ventilate the Area: Ensure adequate ventilation of the affected area.[1]

  • Containment: Cover drains to prevent entry into the sewer system.[2]

  • Clean-up: For dry spills, take up the material without generating dust.[2] All equipment used when handling the product must be grounded to prevent static discharge.[1] Collect the spilled material and place it in a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the affected area thoroughly.

Disposal Procedures

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[3] It is the responsibility of the waste generator to properly characterize all waste materials.[5]

General Disposal Guidelines:

  • Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.[5]

  • Labeling: Any unwanted chemical must be labeled with the words "Hazardous Waste."[6]

  • Containerization: Use a suitable, compatible container with a lid for waste storage.[6] The container must be in good condition, without leaks or cracks, and kept closed except when adding waste.[6]

  • Segregation: Store chemical waste segregated from other incompatible wastes.[6] this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[1]

  • Empty Containers: Empty containers retain product residue and can be dangerous.[5] Triple-rinse empty containers with an appropriate solvent, collect the rinsate as hazardous waste, and then the container may be disposed of in the trash.[6]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_prep Step 1: Preparation for Disposal cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal A Identify this compound as Waste B Wear Appropriate PPE (Gloves, Goggles, etc.) A->B C Select a Compatible, Leak-Proof Container D Transfer Waste to Container, Avoiding Dust Generation C->D G Store in a Designated Hazardous Waste Area E Securely Close Container D->E F Label Container as 'Hazardous Waste' with Contents E->F H Segregate from Incompatible Materials G->H I Contact Licensed Waste Disposal Service J Arrange for Pickup and Provide Documentation I->J K Complete Internal Disposal Records J->K

This compound Disposal Workflow

References

Personal protective equipment for handling DW-1350

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling DW-1350. The following procedures are based on established best practices for handling air-sensitive and potentially hazardous research chemicals.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. Wash and dry hands.
Eye/Face Protection Safety glasses with side-shields or gogglesEnsure eye protection is worn at all times in the laboratory.
Skin and Body Protection Laboratory coatWear a flame-retardant lab coat. Choose body protection in relation to the concentration and quantity of the hazardous substance at the workplace.
Respiratory Protection Fume hoodAlways handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or mists.

Safe Handling and Storage

Adherence to proper handling and storage protocols is necessary to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with the substance.

  • Prevent the formation or spread of mists in the air.

  • Do not eat, drink, or smoke in the handling area.

Storage:

  • Store in a cool, well-ventilated area.

  • Keep the container tightly closed.

  • Store only in the original packaging.

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these procedures to mitigate exposure and environmental contamination.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined in the table above.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Ventilate the area.

Disposal Plan:

  • Transfer the waste to a suitable, labeled container.

  • Arrange for collection by a specialized disposal company.[1]

  • Waste packaging should be recycled if possible; otherwise, it should be disposed of as hazardous waste.[1]

  • Adhere to all regional and national regulations regarding chemical waste disposal.[1]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Assemble Equipment B->C D Dispense this compound C->D E Perform Experiment D->E F Quench Reaction E->F G Segregate Waste F->G H Decontaminate Glassware G->H I Dispose of Waste H->I J Doff PPE I->J

Figure 1. A logical workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.